molecular formula C17H12O2S B2659958 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid CAS No. 37910-11-5

5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid

Cat. No.: B2659958
CAS No.: 37910-11-5
M. Wt: 280.34
InChI Key: DSTXAXUTSLGOLB-UHFFFAOYSA-N
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Description

5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C17H12O2S and its molecular weight is 280.34. The purity is usually 95%.
BenchChem offers high-quality 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-phenylphenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2S/c18-17(19)16-11-10-15(20-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTXAXUTSLGOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Interplay of Structure and Electronic Properties in Biphenyl-Thiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Two Worlds for Advanced Functionality

In the landscape of functional organic materials and therapeutics, the strategic combination of distinct molecular scaffolds has emerged as a powerful design principle. Among these, the fusion of biphenyl and thiophene moieties creates a class of compounds with tunable electronic structures and significant potential. Thiophene, an electron-rich heteroaromatic ring, serves as an excellent building block for conjugated systems, finding use in organic electronics such as solar cells, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).[1][2][3] Biphenyl derivatives are also crucial in these fields and are recognized as important structural motifs in a wide array of pharmacologically active compounds.[4]

This guide provides an in-depth exploration of the electronic structure and conjugation of biphenyl-thiophene derivatives. We will dissect the fundamental principles governing their behavior, from the critical role of the torsional angle between the aromatic rings to the influence of substituents. By integrating theoretical insights with experimental validation, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally design and exploit these versatile molecules for next-generation applications.

The Core Architecture: A Dance of Torsion and Conjugation

The electronic communication, or conjugation, between the biphenyl and thiophene units is not static; it is dynamically governed by the torsional (dihedral) angle (Φ) around the single bond connecting the two rings. This angle dictates the extent of π-orbital overlap, which is maximal in a planar conformation (Φ = 0°) and completely disrupted in a perpendicular arrangement (Φ = 90°).

In its ground state, unsubstituted biphenyl adopts a twisted conformation with a dihedral angle of approximately 42-44°, a compromise between stabilizing π-conjugation (favoring planarity) and destabilizing steric hindrance between the ortho-hydrogens (favoring a twist).[5] Introducing a thiophene ring alters this balance. The precise equilibrium angle in a biphenyl-thiophene derivative is a sensitive function of the substitution pattern on both rings. Bulky substituents near the linking bond will increase the torsional angle, thereby reducing conjugation, while bridging the two rings can force a more planar and highly conjugated structure.[6] This torsional freedom is a critical design parameter, as it directly impacts the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its optical and electronic properties.[7][8]

Diagram 1: The Critical Torsional Angle

Caption: The torsional angle (Φ) dictates π-orbital overlap and electronic conjugation.

Theoretical Insights: Modeling the Electronic Landscape

Computational chemistry provides an indispensable toolkit for predicting and understanding the electronic structure of these derivatives before their synthesis. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for this field.

DFT calculations are routinely used to determine the ground-state properties, including optimized molecular geometries, HOMO-LUMO energy levels, and electron density distributions.[1][9] The choice of functional and basis set is critical for accuracy. The B3LYP functional, for instance, is often found to perform well for biphenyl systems and other conjugated organic molecules, providing a good balance between computational cost and accuracy.[8][10][11] TD-DFT, in turn, allows for the simulation of electronic absorption spectra (like UV-Vis) by calculating the energies of excited states.[12][13] These theoretical studies can reveal structure-property relationships, guiding the design of molecules with desired absorption or emission wavelengths.[1][14]

Experimental Protocol: A Standard DFT/TD-DFT Workflow
  • Structure Input: Build the initial 3D structure of the biphenyl-thiophene derivative using molecular modeling software.

  • Geometry Optimization: Perform a ground-state geometry optimization using a DFT method (e.g., B3LYP with a 6-31G(d) basis set). This step finds the lowest energy conformation of the molecule, providing key parameters like the equilibrium torsional angle.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Frontier Molecular Orbital (FMO) Analysis: Visualize the HOMO and LUMO. This analysis reveals the electron distribution in these key orbitals. For many derivatives, the HOMO is localized on the electron-rich thiophene unit, while the LUMO may be distributed across the biphenyl ring or an acceptor substituent.

  • Excited State Calculation (TD-DFT): Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the energies and oscillator strengths of the lowest several singlet excited states.

  • Spectrum Simulation: The results from the TD-DFT calculation can be used to generate a simulated UV-Vis absorption spectrum, which can then be directly compared with experimental data.

Diagram 2: Computational Workflow for Electronic Properties

DFT_Workflow start Initial 3D Structure opt Geometry Optimization (DFT: e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation opt->freq check No Imaginary Frequencies? freq->check check->opt No fmo FMO Analysis (HOMO/LUMO) check->fmo Yes tddft Excited State Calc. (TD-DFT) fmo->tddft spec Simulated Spectrum (UV-Vis) tddft->spec end Predicted Properties spec->end

Caption: A typical workflow for predicting electronic properties using DFT and TD-DFT.

Experimental Validation: Probing the Electronic Structure

While theoretical models are powerful, experimental validation is paramount. Spectroscopic and electrochemical techniques are the primary methods for characterizing the electronic properties of biphenyl-thiophene derivatives.

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

UV-Vis absorption spectroscopy directly probes the electronic transitions from the ground state to excited states. The position of the maximum absorption peak (λ_max) is related to the HOMO-LUMO gap; a smaller gap generally results in a red-shifted (longer wavelength) absorption.[15] The extent of conjugation plays a major role: increasing planarity and extending the π-system typically leads to a bathochromic (red) shift in λ_max.[15][16]

Photoluminescence (or fluorescence) spectroscopy measures the light emitted as the molecule relaxes from an excited state back to the ground state. The difference between the absorption and emission maxima (the Stokes shift) provides insight into the geometric relaxation that occurs in the excited state.

Electrochemistry: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the absolute energies of the HOMO and LUMO levels.[17][18] The first oxidation potential is related to the energy required to remove an electron from the HOMO, while the first reduction potential is related to the energy gained upon adding an electron to the LUMO. These experimentally derived values are crucial for designing materials for electronic devices, as they determine how efficiently charges can be injected and transported.

Experimental Protocol: Characterizing a New Derivative
  • Synthesis and Purification: Synthesize the target biphenyl-thiophene derivative using established coupling reactions (e.g., Suzuki or Stille coupling) and purify it meticulously, typically via column chromatography and recrystallization.[19]

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or toluene).

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).

    • Identify the λ_max and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

  • Photoluminescence Spectroscopy:

    • Using the same solution, excite the sample at its λ_max.

    • Record the emission spectrum.

    • Determine the emission maximum (λ_em) and calculate the fluorescence quantum yield (Φ_fl) relative to a known standard.[20]

  • Cyclic Voltammetry:

    • Dissolve the compound in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

    • Use a standard three-electrode setup (working, reference, and counter electrodes).

    • Record the cyclic voltammogram, scanning for both oxidation and reduction events.

    • Determine the onset potentials for oxidation (E_ox) and reduction (E_red).

    • Estimate HOMO and LUMO levels using empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Structure-Property Relationships: The Chemist's Tuning Knobs

The true power of biphenyl-thiophene systems lies in their tunability. By strategically placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on either the biphenyl or thiophene rings, one can precisely control the electronic landscape.[21][22]

  • Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or amino (-NR₂) raise the HOMO energy level. Placing an EDG on the thiophene ring enhances its electron-rich character, generally leading to a smaller HOMO-LUMO gap and a red shift in absorption.[18][23]

  • Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO₂), or dicyanovinyl (-CH=C(CN)₂) lower the LUMO energy level.[10][21][22] Attaching an EWG can induce intramolecular charge transfer (ICT) upon excitation, a property useful in sensors and nonlinear optics.[12] The introduction of EWGs often results in a significant red shift and can dramatically alter the emission properties.[15]

This "push-pull" architecture, where an EDG and an EWG are placed at opposite ends of the conjugated system, is a common strategy for creating molecules with low band gaps and strong ICT character.[7]

Data Presentation: A Comparative Analysis

To illustrate these effects, consider a hypothetical series of 5-phenyl-2-biphenylthiophene derivatives. The data below showcases how substituents can modulate key electronic properties.

Compound IDSubstituent (X) on Biphenylλ_max (nm)HOMO (eV, from CV)LUMO (eV, from CV)Band Gap (eV)
BT-H -H (unsubstituted)350-5.40-2.203.20
BT-OMe -OCH₃ (EDG)365-5.25-2.183.07
BT-CN -CN (EWG)372-5.55-2.453.10
BT-NO2 -NO₂ (Strong EWG)385-5.70-2.703.00

Note: These values are illustrative examples for educational purposes.

Applications: From Drug Discovery to Organic Electronics

The versatile and tunable nature of biphenyl-thiophene derivatives makes them attractive candidates for a wide range of applications.

  • Organic Electronics: Their semiconductor properties are exploited in OFETs, where they can act as the active channel material.[2] In OLEDs, they can function as emitters or host materials.[4] In organic photovoltaics (OPVs), they can be incorporated into donor or acceptor materials to optimize light absorption and charge separation.[3]

  • Drug Development: The thiophene ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[24][25] Biphenyl-thiophene derivatives have been investigated for various therapeutic applications, including as anti-inflammatory agents and glucagon receptor antagonists for treating diabetes.[26][27] Their ability to be functionalized allows for the fine-tuning of properties like solubility, membrane permeability, and target binding affinity. Some derivatives have also shown promise as antimicrobial agents against drug-resistant bacteria.[28]

Conclusion and Future Outlook

The electronic structure and conjugation of biphenyl-thiophene derivatives are governed by a delicate interplay of torsional strain, π-electron delocalization, and substituent effects. This guide has outlined the core principles, from theoretical prediction to experimental characterization, that underpin our understanding of these fascinating molecules. The ability to rationally tune their HOMO/LUMO levels, absorption/emission profiles, and charge transport characteristics through synthetic chemistry provides a vast design space for innovation.

Future research will likely focus on developing novel synthetic methodologies for more complex architectures, creating materials with even lower band gaps for near-infrared applications, and exploring their potential in emerging fields like theranostics, where a single molecule can be used for both diagnosis (e.g., as a fluorescent probe) and therapy. The continued synergy between computational modeling and experimental synthesis will undoubtedly accelerate the discovery of new biphenyl-thiophene derivatives with unprecedented performance in both materials science and medicine.

References

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Sources

molecular weight and formula analysis of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid is a complex organic molecule with significant potential in materials science and pharmaceutical development. Its utility is intrinsically linked to its precise molecular structure and composition. For researchers, scientists, and drug development professionals, the accurate determination of its molecular weight and elemental formula is a critical first step in establishing identity, purity, and quality control. This guide provides an in-depth exploration of the analytical methodologies employed to characterize this compound, moving beyond procedural steps to elucidate the scientific rationale behind each technique.

I. Theoretical Molecular Profile

A foundational understanding of the theoretical molecular properties of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid is essential before undertaking experimental analysis.

Molecular Structure and Formula

The molecule consists of a central thiophene ring substituted at the 5-position with a biphenyl group and at the 2-position with a carboxylic acid. This arrangement dictates its chemical properties and reactivity.

  • Chemical Formula: C₁₇H₁₂O₂S[1]

  • Molecular Weight (Theoretical): 280.3 g/mol [1]

The chemical formula is derived from the constituent atoms in the molecule's structure: 17 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The theoretical molecular weight is the sum of the atomic weights of these atoms.

II. Experimental Determination of Molecular Weight

While the theoretical molecular weight provides a benchmark, experimental verification is imperative. Mass spectrometry is the preeminent technique for this purpose, offering high precision and structural insights.[2][3]

Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid, this technique not only confirms the molecular weight but can also provide information about its fragmentation patterns, which aids in structural elucidation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity (typically <1 mg) of the compound in a suitable solvent such as methanol or acetonitrile. The choice of solvent is critical to ensure complete dissolution and compatibility with the ionization source.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.

  • Data Acquisition: Introduce the sample solution into the mass spectrometer. In negative ion mode, the carboxylic acid will readily deprotonate to form the [M-H]⁻ ion. The high-resolution capabilities of the instrument will provide a highly accurate mass measurement.

  • Data Analysis: The primary peak of interest in the mass spectrum will correspond to the deprotonated molecule. The measured m/z value should be compared to the calculated exact mass of the [C₁₇H₁₁O₂S]⁻ ion.

Data Presentation
ParameterTheoretical ValueExperimental Value (Example)
Molecular Formula C₁₇H₁₂O₂S-
Exact Mass 280.0558-
[M-H]⁻ Ion (m/z) 279.0480279.0482
Causality in Experimental Choices
  • High-Resolution MS: This is chosen over standard resolution MS to provide a highly accurate mass measurement, which can help to confirm the elemental composition.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing the intact molecule with minimal fragmentation.[4]

  • Negative Ion Mode: The acidic proton of the carboxylic acid is easily lost, making detection in negative ion mode highly sensitive and specific for this compound.

III. Elemental Formula Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, oxygen, and sulfur) in the compound.[5][6][7] This technique is crucial for confirming the molecular formula derived from mass spectrometry.

Combustion Analysis

The most common method for determining the elemental composition of organic compounds is combustion analysis.[6][7]

Experimental Protocol: CHNS/O Analysis
  • Sample Preparation: A precisely weighed amount of the dry, pure compound (typically 1-3 mg) is placed in a tin or silver capsule.

  • Instrumentation: A CHNS/O elemental analyzer is used.

  • Combustion: The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas (or oxides), and sulfur to sulfur dioxide.[6]

  • Separation and Detection: The resulting gases are separated by gas chromatography and quantified by a thermal conductivity detector.

  • Oxygen Analysis: Oxygen is typically determined by pyrolysis in the absence of oxygen, where it is converted to carbon monoxide.

  • Calculation: The instrument's software calculates the percentage of each element based on the detected amounts of the combustion gases.

Data Presentation
ElementTheoretical %Experimental % (Example)
Carbon (C) 72.83%72.75%
Hydrogen (H) 4.31%4.35%
Oxygen (O) 11.41%11.50%
Sulfur (S) 11.44%11.38%
Trustworthiness of the Protocol

The self-validating nature of this protocol lies in the summation of the elemental percentages. For a pure sample, the experimental percentages should sum to 100% (within an acceptable experimental error of ±0.4%). This provides a high degree of confidence in the determined elemental composition.

IV. Spectroscopic Confirmation

While not directly measuring molecular weight or formula, spectroscopic techniques like NMR and IR provide crucial information about the molecular structure, which indirectly validates the formula and weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.[8]

  • ¹H NMR: The number of signals, their chemical shifts, splitting patterns, and integration values should be consistent with the 12 hydrogen atoms in the proposed structure. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (around 10-13 ppm).[8][9][10]

  • ¹³C NMR: The number of signals should correspond to the 17 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 160-180 ppm.[8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[11]

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[9][10]

  • C=O Stretch: A strong absorption band should be observed around 1680-1710 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[10]

  • C-S Stretch: Thiophene C-S stretching vibrations are typically observed in the fingerprint region.

V. Integrated Analytical Workflow

The following diagram illustrates the logical flow for the comprehensive analysis of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid.

G cluster_0 Initial Characterization cluster_1 Core Analytical Techniques cluster_2 Structural Validation cluster_3 Final Confirmation A Synthesis and Purification of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid B Theoretical Profile (Formula: C17H12O2S, MW: 280.3 g/mol) A->B Theoretical Calculation C High-Resolution Mass Spectrometry (HRMS) - Determine accurate mass - Confirm molecular ion A->C Experimental Analysis D Elemental Analysis (CHNS/O) - Determine elemental composition (%) A->D Experimental Analysis E NMR Spectroscopy (1H, 13C) - Elucidate carbon-hydrogen framework A->E Structural Confirmation F IR Spectroscopy - Identify functional groups A->F Structural Confirmation B->C Comparison B->D Comparison G Data Integration and Final Report - Confirmed Molecular Weight and Formula C->G D->G E->G F->G

Caption: Workflow for Molecular Weight and Formula Analysis.

Conclusion

The determination of the molecular weight and formula of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. By integrating high-resolution mass spectrometry for accurate mass determination with elemental analysis for compositional verification, and further corroborating with spectroscopic data, researchers can establish the identity and purity of this compound with a high degree of confidence. This rigorous analytical approach is fundamental to ensuring the reliability and reproducibility of research and development efforts in which this molecule is utilized.

References

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  • PMC. (2025, August 29). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Retrieved from [Link]

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  • PubChem. (n.d.). 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

Sources

Strategic Deployment of 5-Substituted Thiophene-2-Carboxylic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the 5-substituted thiophene-2-carboxylic acid scaffold, a critical bioisostere of benzoic acid in drug discovery. Unlike the phenyl ring, the thiophene core offers unique electronic properties (lower pKa, higher lipophilicity) and specific bond angles (148° vs 120°) that alter vector alignment in active sites. This guide details the structural rationale for this scaffold, scalable synthetic architectures for library generation, and validated therapeutic applications in HCV and metabolic disease.

Part 1: Structural Rationale & Bioisosterism

The Thiophene vs. Phenyl Paradigm

In medicinal chemistry, replacing a benzene ring with a thiophene is a classic bioisosteric exchange. However, for 2-carboxylic acids, the substitution is not merely steric; it is electronic and geometric.

  • Acidity (pKa Modulation): Thiophene-2-carboxylic acid (pKa ≈ 3.53) is significantly more acidic than benzoic acid (pKa ≈ 4.20).[1] The sulfur atom in the ring exerts a -I (inductive withdrawing) effect, stabilizing the carboxylate anion.

    • Implication: At physiological pH (7.4), the thiophene derivative is more fully ionized, strengthening ionic interactions with positively charged residues (e.g., Arginine, Lysine) in protein binding pockets.

  • Vector Alignment: The C2–C5 bond angle in thiophene allows for a more linear projection of substituents compared to the para-substitution of benzene. This is critical when reaching into deep hydrophobic pockets, such as the "thumb" domain of viral polymerases.

  • S-Interaction: The sulfur atom can participate in weak chalcogen bonding or specific lipophilic interactions (Met-S/Ar-S) that a phenyl ring cannot replicate.

PropertyBenzoic AcidThiophene-2-Carboxylic AcidDrug Design Impact
pKa ~4.20~3.53Stronger salt bridge formation; lower permeability if not masked.
LogP 1.87~1.6 - 1.8Slightly lower lipophilicity, improving solubility profiles.
Bond Angle 120° (C1-C4)~148° (C2-C5 projection)Alters orientation of the 5-substituent; critical for conformational fitting.
Metabolism Ring oxidationS-oxidation / Ring openingThiophene can be a metabolic liability (reactive metabolites) if not substituted at C5.

Part 2: Synthetic Architectures

To utilize this scaffold, robust synthetic routes are required. The industry standard has shifted from classical cyclization (Fiesselmann) to modular palladium-catalyzed cross-coupling on pre-formed rings.

The Modular "Suzuki-Miyaura" Approach

This route is preferred for SAR (Structure-Activity Relationship) exploration because it allows the late-stage introduction of diversity at the C5 position.

Mechanism:

  • Bromination: Electrophilic aromatic substitution at C5 (highly favored due to α-position activation by Sulfur).

  • Protection: Esterification of the acid.[2]

  • Coupling: Pd-catalyzed coupling with aryl/heteroaryl boronic acids.

  • Deprotection: Hydrolysis to the free acid.

Direct C-H Arylation (Green Chemistry)

Recent advances allow for the direct activation of the C5-H bond, bypassing the bromination step. This utilizes ligandless Pd(OAc)₂ and reduces step count, though it may suffer from regioselectivity issues if the C3 position is sterically accessible.

Synthesis_Pathways Start Thiophene-2-carboxylic acid Bromination 5-Bromo Intermediate (Br2/AcOH) Start->Bromination Electrophilic Subst. Direct Direct C-H Arylation (Pd(OAc)2, Ar-Br) Start->Direct C-H Activation (Step Economy) Ester 5-Bromo Ester Bromination->Ester Esterification Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Ester->Suzuki Diversity Step Final 5-Substituted Thiophene-2-COOH Suzuki->Final Hydrolysis Direct->Final Hydrolysis (if ester used)

Figure 1: Comparison of the Classical Modular Route (Red path) vs. Direct Arylation (Green path).

Part 3: Medicinal Chemistry Case Studies

Case Study A: HCV NS5B Polymerase Inhibitors

The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase has a "thumb" domain allosteric site.

  • The Challenge: Inhibitors must bind to a shallow, hydrophobic pocket while anchoring to a polar surface region.

  • The Solution: 5-Phenylthiophene-2-carboxylic acid derivatives.[2][3][4]

    • Mechanism: The carboxylic acid forms a salt bridge with Arg-503 and Arg-422 in the active site.

    • Role of C5-Substituent: A phenyl or heteroaryl group at C5 projects into the hydrophobic cleft (Thumb II pocket), locking the enzyme in an inactive conformation.

    • Outcome: This scaffold led to potent non-nucleoside inhibitors (NNIs) with IC50 values in the low micromolar to nanomolar range [1, 2].

Case Study B: PTP1B Inhibitors (Diabetes & Obesity)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[5]

  • The Challenge: The active site contains a positively charged phosphate-binding pocket. Traditional phosphate mimetics (e.g., difluorophosphonates) have poor cell permeability.

  • The Solution: Thiophene-2-carboxylic acids as bioisosteres.

  • Mechanism: The carboxylate mimics the phosphate group of the phosphotyrosine substrate. The thiophene ring provides a rigid spacer that positions a second acidic or hydrophobic group (at C5) to interact with secondary binding sites (Site B), improving selectivity over other phosphatases (like TCPTP) [3].

Part 4: Detailed Experimental Protocol

Objective: Synthesis of 5-(4-chlorophenyl)thiophene-2-carboxylic acid (Representative Library Member).

Phase 1: Preparation of Methyl 5-bromothiophene-2-carboxylate
  • Reagents: Thiophene-2-carboxylic acid (1.0 eq), Bromine (1.1 eq), Acetic Acid (Solvent).

  • Procedure: Dissolve acid in glacial acetic acid. Add Br₂ dropwise at room temperature. The electron-rich thiophene directs bromination exclusively to C5.

  • Workup: Pour into ice water. Filter the white precipitate.

  • Esterification: Reflux the crude solid in Methanol with catalytic H₂SO₄ for 4 hours. Concentrate and crystallize.

    • Checkpoint: Verify 5-Br regioselectivity via ¹H NMR (loss of C5 proton signal).

Phase 2: Suzuki-Miyaura Cross-Coupling
  • Reagents: Methyl 5-bromothiophene-2-carboxylate (1.0 eq), 4-Chlorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).

  • Solvent: DME/Water (3:1) degassed.

  • Procedure:

    • Charge reaction vessel with reagents under Argon atmosphere.

    • Heat to 85°C for 12 hours.

    • Causality: The biphasic system (DME/Water) is crucial to dissolve the inorganic base while solubilizing the organic reactants.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography (Hexane/EtOAc).

Phase 3: Hydrolysis to Final Acid
  • Reagents: Coupled Ester, LiOH (3.0 eq), THF/Water (1:1).

  • Procedure: Stir at RT for 4 hours.

  • Isolation: Acidify with 1N HCl to pH 2. The product will precipitate. Filter and recrystallize from Ethanol.[6]

    • Self-Validation: Final product must show a broad singlet (COOH) at ~12-13 ppm in ¹H NMR and a distinct shift in the thiophene ring protons due to conjugation with the new aryl group.

Part 5: SAR & Interaction Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing this scaffold against a generic protein target (e.g., Polymerase or Kinase).

SAR_Logic Core Thiophene Core (Scaffold) Pos2 C2-Carboxylic Acid (Anchor) Core->Pos2 Electronic Induction Pos5 C5-Substituent (Variable) Core->Pos5 Linear Vector (148°) Pos3 C3-Position (Fine Tuning) Core->Pos3 Steric Clash Avoidance Target_Arg Target: Arginine/Lysine (Salt Bridge) Pos2->Target_Arg Ionic Bond (pKa ~3.5) Target_Hydro Target: Hydrophobic Pocket (Selectivity) Pos5->Target_Hydro Pi-Stacking / Van der Waals

Figure 2: Pharmacophore mapping of the 5-substituted thiophene-2-carboxylic acid scaffold.

References

  • Chan, L., et al. (2004). "Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication.[4][7] Part 1: Sulfonamides."[4] Bioorganic & Medicinal Chemistry Letters, 14(3), 793-796. Link

  • Pratt, J. K., et al. (2006). "2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis." Journal of Medicinal Chemistry, 49(20), 6129-6132. Link

  • Wan, Z. K., et al. (2007).[8] "Probing acid replacements of thiophene PTP1B inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(10), 2913-2920.[8] Link

  • Jain, A., et al. (2021).[9] "Design, Synthesis and Evaluation of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity of Thiophene Based Chalcones." Journal of Advanced Scientific Research, 12(1), 248-254.[6] Link

  • Gozlan, I., et al. (1997). "N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase."[10] Bioorganic & Medicinal Chemistry, 5(4), 779-786. Link

Sources

safety data and toxicity profile of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid

[1]

Executive Summary & Compound Identity

5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid is a synthetic small molecule primarily utilized in drug discovery as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . It serves as a critical chemical probe for studying insulin signaling pathways, type 2 diabetes mellitus (T2DM), and obesity.[1]

Unlike clinically approved drugs with established pharmacovigilance data, this compound is a research-grade chemical . Its safety profile is derived from structural activity relationship (SAR) analysis of thiophene/biphenyl pharmacophores and preclinical ADME-Tox studies.

Chemical Structure & Pharmacophore Logic

The molecule consists of three distinct functional domains, each contributing to its biological activity and toxicity profile:[1][2]

  • Carboxylic Acid Head (Position 2): Mimics the phosphate group of the natural substrate (phosphotyrosine), binding to the PTP1B catalytic active site (Site A).[1]

  • Thiophene Core: Acts as a rigid linker, orienting the substituents.

  • Biphenyl Tail (Position 5): A hydrophobic moiety designed to engage the non-catalytic "Site B" (secondary aryl phosphate binding site) of PTP1B.[1] This extension is critical for selectivity against the homologous T-cell protein tyrosine phosphatase (TCPTP).[1]

Chemical Safety & GHS Classification

As a Senior Application Scientist, I emphasize that while specific LD50 data for this exact CAS is often proprietary to early-stage programs, the Hazard Identification follows the Globally Harmonized System (GHS) based on its functional groups (Acidic thiophene).[1]

GHS Hazard Statements
CodeHazard StatementSeverity
H315 Causes skin irritationWarning
H319 Causes serious eye irritationWarning
H335 May cause respiratory irritationWarning
H302 Harmful if swallowed (Predicted)Category 4
Handling & Storage Protocols[3][4][5]
  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles with side shields, and a lab coat are mandatory.[1]

  • Inhalation Risk: The compound is a solid powder.[3] Weighing must be performed inside a fume hood or a powder containment balance enclosure to prevent inhalation of dust, which is a potent respiratory irritant.

  • Solubility & Stability: Soluble in DMSO (>10 mg/mL) and dilute aqueous bases.[1] Insoluble in water at neutral pH. Store at -20°C in a desiccated environment to prevent hydrolysis or oxidation of the thiophene ring.

Toxicological Profile: Mechanism & Prediction

The toxicity of this compound is bipartite: Chemical Toxicity (direct tissue damage) and On-Target/Off-Target Pharmacology (biological perturbation).[1]

Structural Toxicity (SAR Analysis)
  • Thiophene Moiety: Thiophene rings can undergo metabolic activation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) to form reactive thiophene-S-oxides or epoxides . These electrophiles can bind covalently to hepatic proteins, leading to drug-induced liver injury (DILI).[1] Note: The substitution at positions 2 and 5 blocks the most reactive sites, significantly reducing (but not eliminating) this risk compared to unsubstituted thiophene.[1]

  • Carboxylic Acid: High concentrations can lead to gastrointestinal irritation if ingested. In cellular assays, the high negative charge at physiological pH limits passive membrane permeability, often requiring higher doses for efficacy, which increases the risk of osmotic stress or off-target binding.[1]

Target-Related Safety (PTP1B Inhibition)

The primary safety concern in developing PTP1B inhibitors is selectivity .

  • TCPTP Cross-Reactivity: PTP1B shares 72% sequence identity with TCPTP (T-cell protein tyrosine phosphatase). Inhibiting TCPTP can lead to immune modulation and bone marrow suppression.

  • Safety Check: The biphenyl tail of this compound is designed to exploit the topological differences in Site B, theoretically improving safety. However, researchers must validate this selectivity in their specific assays.

Experimental Protocols for Safety Assessment

To validate the safety of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid in your specific workflow, you must perform the following self-validating assays.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: Determine the therapeutic window by establishing the concentration that kills 50% of cells (CC50) versus the effective concentration (IC50).[1]

Materials:

  • HEK293 (Kidney) and HepG2 (Liver) cell lines.[1]

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

  • Compound Stock: 10 mM in DMSO.

Step-by-Step Methodology:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO2.

  • Dosing: Prepare serial dilutions of the compound in culture media (0.1 µM to 100 µM). Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Exposure: Aspirate old media and add 100 µL of drug-containing media. Incubate for 48 hours .

  • Development: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    .[1]
    
    • Acceptance Criteria: CC50 should be > 50 µM for a viable lead compound.

Protocol B: Selectivity Validation (PTP1B vs. TCPTP)

Rationale: Confirm that the compound does not inhibit the critical immune regulator TCPTP.[1]

Methodology:

  • Perform enzymatic hydrolysis assays using p-Nitrophenyl Phosphate (pNPP) as the substrate.

  • Run parallel reactions with recombinant human PTP1B and recombinant human TCPTP.

  • Self-Validation: The IC50 ratio (TCPTP / PTP1B) should be >10-fold . If the ratio is <5, the compound poses a high risk of immunotoxicity.[1]

Visualizations

Diagram 1: Pharmacophore & Toxicity Logic

This diagram illustrates the structural components of the molecule and their associated functions and risks.

PharmacophoreSafetyCompound5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acidAcidCarboxylic Acid(Pos 2)Compound->AcidThiopheneThiophene CoreCompound->ThiopheneBiphenylBiphenyl Tail(Pos 5)Compound->BiphenylFunctionABinds PTP1B Site A(Catalytic)Acid->FunctionARiskARisk: Poor Permeability(High Charge)Acid->RiskARiskBRisk: Metabolic Activation(S-oxidation)Thiophene->RiskBFunctionBBinds PTP1B Site B(Selectivity)Biphenyl->FunctionBRiskCSafety: Reduces TCPTPCross-reactivityBiphenyl->RiskC

Caption: Structural dissection of the compound linking pharmacophores to specific biological functions and safety risks.

Diagram 2: Safety Assessment Workflow

A logical flowchart for researchers to determine if the compound is safe for in vivo use.

SafetyWorkflowStartStart: Compound AcquisitionStep1Step 1: In Silico Prediction(Check for reactive metabolites)Start->Step1Step2Step 2: Enzyme Selectivity Assay(PTP1B vs TCPTP)Step1->Step2Decision1Selectivity > 10x?Step2->Decision1Step3Step 3: Cytotoxicity (MTT)(HepG2 & HEK293)Decision1->Step3YesStopFailSTOP: High Toxicity RiskDecision1->StopFailNoDecision2CC50 > 50 µM?Step3->Decision2Step4Step 4: ADME Profiling(Microsomal Stability)Decision2->Step4YesDecision2->StopFailNoProceedPROCEED: In Vivo PilotStep4->Proceed

Caption: Tiered decision tree for validating the safety of the compound before advancing to animal models.

References

  • Zhang, S., & Zhang, Z. Y. (2007).[1][4] PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today.

  • Wan, Z. K., et al. (2007).[1][4] Probing acid replacements of thiophene PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Combs, A. P. (2010).[1] Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. (2025).[5][3] Safety Data Sheet: Thiophene-2-carboxylic acid. [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10700, Thiophene-2-carboxylic acid.

Methodological & Application

synthesis of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid via Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid , a privileged scaffold in medicinal chemistry (e.g., DHODH inhibitors, antimicrobial agents) and organic electronics (OLED transport layers).

While direct coupling of 5-bromothiophene-2-carboxylic acid is possible, this guide prioritizes a Protection-Coupling-Deprotection (PCD) strategy via the methyl ester.

Why this strategy?

  • Catalyst Longevity: Free carboxylic acids can coordinate to Pd(II) species, potentially poisoning the catalyst or altering the active species geometry.

  • Purification: The intermediate ester allows for standard silica gel chromatography, removing protodeboronated byproducts (biphenyl) and homocoupled impurities before the final hydrolysis.

  • Solubility: The ester intermediate exhibits superior solubility in standard organic solvents (Toluene, THF, Dioxane) compared to the polar free acid, ensuring homogeneous coupling kinetics.

Retrosynthetic Analysis & Workflow

The synthesis disconnects at the C5-thiophene/C4'-biphenyl bond. We utilize Methyl 5-bromothiophene-2-carboxylate and 4-Biphenylboronic acid as the optimal coupling partners due to the commercial availability and stability of aryl boronic acids compared to their boronic ester counterparts.

Figure 1: Synthetic Pathway

SynthesisWorkflow Start 5-Bromothiophene- 2-carboxylic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Reflux, 12h Inter1 Methyl 5-bromothiophene- 2-carboxylate Step1->Inter1 95% Yield Step2 Step 2: Suzuki Coupling (4-Biphenylboronic acid, Pd(PPh3)4, Na2CO3) Inter1->Step2 + Boronic Acid Inter2 Methyl 5-(1,1'-biphenyl-4-yl) thiophene-2-carboxylate Step2->Inter2 DME/H2O, 85°C Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 RT, 4h Final TARGET: 5-(1,1'-Biphenyl-4-yl) thiophene-2-carboxylic acid Step3->Final Acidification

Caption: Three-stage synthetic workflow emphasizing the ester intermediate for purification control.

Detailed Experimental Protocols

Step 1: Preparation of Methyl 5-bromothiophene-2-carboxylate

Note: If the ester is commercially purchased, proceed to Step 2.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge 5-bromothiophene-2-carboxylic acid (10.0 g, 48.3 mmol) and anhydrous Methanol (100 mL).

  • Catalyst: Add concentrated H₂SO₄ (1.0 mL) dropwise.

  • Reaction: Reflux at 65°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear, replaced by a high Rf ester spot.

  • Workup: Concentrate MeOH in vacuo. Dilute residue with EtOAc (100 mL) and wash with sat. NaHCO₃ (2 x 50 mL) to neutralize acid. Wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Yield: Expect ~9.5 g (90-95%) of off-white solid.

Step 2: Suzuki-Miyaura Coupling (The Critical Step)

Reagents & Materials:

  • Methyl 5-bromothiophene-2-carboxylate (1.0 eq)

  • 4-Biphenylboronic acid (1.2 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) (0.2 M concentration relative to substrate)

Protocol:

  • Degassing (Crucial): In a dry Schlenk tube or 3-neck flask, combine the ester and boronic acid. Evacuate and backfill with Argon (3 cycles). Add anhydrous DME and sparge with Argon for 15 minutes.

    • Why? Oxygen causes homocoupling of the boronic acid (forming quaterphenyl) and oxidizes the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon. The solution typically turns yellow.

  • Base Addition: Add degassed 2.0 M Na₂CO₃ via syringe.

  • Reaction: Heat to 85°C (oil bath temperature) with vigorous stirring.

    • Visual Check: The reaction mixture will darken (orange/brown) as the catalytic cycle progresses. Palladium black precipitation indicates catalyst decomposition (often due to O₂ ingress).

  • Monitoring: Check TLC after 4 hours.

    • Starting Material: Rf ~0.6 (Hex/EtOAc 9:1)

    • Product: Rf ~0.5 (Fluorescent blue under UV 254nm due to extended conjugation).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).

    • Note: The biphenyl byproduct (from protodeboronation) elutes first (non-polar). The product follows.

Step 3: Saponification to Target Acid
  • Reaction: Dissolve the purified ester (1.0 eq) in THF/Water (3:1). Add LiOH·H₂O (3.0 eq). Stir at Room Temperature for 4–6 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~2. The target acid will precipitate as a white/pale yellow solid.

  • Isolation: Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Critical Process Parameters (CPPs) & Optimization

The choice of solvent and base significantly impacts yield. The following table summarizes optimization data for thiophene-aryl couplings.

Table 1: Solvent & Base Screening Data

EntrySolvent SystemBaseTemp (°C)Yield (%)Comments
1 DME / H₂O (4:1) Na₂CO₃ 85 88-92 Recommended. Excellent solubility.
2Toluene / EtOH / H₂OK₂CO₃9085Good alternative; biphasic kinetics.
3DMF / H₂OK₃PO₄10070Harder workup (DMF removal).
41,4-Dioxane / H₂OCs₂CO₃9082Good for sterically hindered substrates.

Troubleshooting Guide (Self-Validating Logic)

Use this logic flow to diagnose low yields or impurities.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Impurities Check1 Did Starting Material (SM) consume completely? Start->Check1 Yes Yes Check1->Yes SM Gone No No Check1->No SM Remains CheckProduct Is Homocoupling (Biphenyl-Biphenyl) major impurity? Yes->CheckProduct CheckCat Did Pd Black precipitate early (<1 hr)? No->CheckCat Sol1 Cause: Protodeboronation. Solution: Use anhydrous conditions with CsF or increase Boronic Acid eq. CheckProduct->Sol1 Yes Sol2 Cause: Oxygen Ingress. Solution: Degas solvents longer; Check Argon lines. CheckCat->Sol2 Yes Sol3 Cause: Catalyst Deactivation. Solution: Switch to Pd(dppf)Cl2 or increase temp. CheckCat->Sol3 No

Caption: Diagnostic logic for common Suzuki coupling failure modes.

Characterization Criteria

To validate the synthesis of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid , ensure the following spectral features are present:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Carboxylic Acid: Broad singlet at δ 13.0–13.5 ppm (disappears with D₂O shake).

    • Thiophene Ring: Two doublets (J ≈ 4.0 Hz) around δ 7.7–7.9 ppm.[2]

    • Biphenyl System:

      • Doublet (2H) ~δ 7.8 ppm (protons ortho to thiophene).

      • Doublet (2H) ~δ 7.7 ppm (protons ortho to phenyl ring).

      • Multiplet (5H) ~δ 7.3–7.5 ppm (terminal phenyl ring).

  • Appearance: White to pale yellow crystalline solid.

  • HRMS: Calculated [M-H]- for C₁₇H₁₁O₂S: 279.0485.

References

  • Rasool, N., et al. "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid."[3] Turkish Journal of Chemistry, 2020, 44(1), 156-168. Link

  • Leban, J., et al. "Biphenyl-4-ylcarbamoyl thiophene carboxylic acids as potent DHODH inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 2006, 16(2), 267-270. Link

  • Handy, C. J., et al. "Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde." Tetrahedron Letters, 2004, 45(26), 5065-5068. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Link

Sources

Application Note: Synthesis and Characterization of Supramolecular Biphenyl-Thiophene Carboxylic Acid Mesogens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing and characterizing 5-(4'-alkoxy[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid mesogens. Unlike standard covalent liquid crystals (LCs), these materials rely on supramolecular assembly : the carboxylic acid terminus forms a cyclic hydrogen-bonded dimer, effectively doubling the aspect ratio of the mesogenic core to stabilize nematic and smectic phases.

The inclusion of a thiophene ring (2,5-linkage) introduces high polarizability and a specific geometric curvature (~148°) distinct from the linear para-phenylene (~180°), altering phase transition temperatures and optical anisotropy (


).

Material Design Rationale

The Supramolecular Dimer

Monocarboxylic acids are typically too short to exhibit liquid crystalline phases. However, they form centrosymmetric dimers via intermolecular hydrogen bonding between the hydroxyl and carbonyl groups.

  • Monomer: ~15 Å length (Isotropic liquid).

  • Dimer: ~30 Å length (High aspect ratio

    
     Stable Mesophase).
    
Thiophene vs. Phenyl

Replacing a phenyl ring with thiophene lowers the melting point and increases the dielectric anisotropy due to the sulfur atom's polarizability.

  • Critical Design Choice: The thiophene must be 2,5-disubstituted . A 2,4-substitution introduces a "kink" that disrupts molecular packing, often destroying the LC phase or inducing bent-core (banana) phases.

Experimental Protocol

Synthetic Pathway Overview

The synthesis utilizes a Suzuki-Miyaura coupling to link the biphenyl and thiophene cores, followed by a Pinnick Oxidation to convert the aldehyde intermediate to the final carboxylic acid. This route is preferred over direct oxidation of methyl-thiophenes, which can degrade the electron-rich thiophene ring.

SynthesisWorkflow Reactant1 4-Bromo-4'-alkoxybiphenyl Inter Intermediate: Aldehyde Derivative Reactant1->Inter Suzuki Coupling Pd(PPh3)4, Na2CO3 Reactant2 5-Formyl-2-thienylboronic acid Reactant2->Inter Product Final Mesogen: Carboxylic Acid Dimer Inter->Product Scavenger: 2-Methyl-2-butene Oxidant NaClO2 / NaH2PO4 (Pinnick Conditions) Oxidant->Product Oxidation

Figure 1: Synthetic workflow for biphenyl-thiophene carboxylic acid mesogens.

Step-by-Step Synthesis
Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 5-(4'-octyloxy[1,1'-biphenyl]-4-yl)thiophene-2-carbaldehyde.

  • Reagents:

    • 4-Bromo-4'-octyloxybiphenyl (1.0 eq)

    • 5-Formyl-2-thienylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3 mol%)

    • Sodium Carbonate (

      
      ) (2M aqueous solution)
      
    • Solvent: 1,2-Dimethoxyethane (DME) (degassed)

  • Procedure:

    • Charge a Schlenk flask with the aryl bromide, boronic acid, and Pd catalyst under nitrogen.

    • Add degassed DME and stir until dissolved.

    • Add the

      
       solution via syringe.
      
    • Reflux at 85°C for 12–16 hours under

      
      . Note: The solution will turn black (Pd precipitation) upon completion.
      
    • Workup: Cool to RT. Pour into water. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Silica gel, Hexane:Ethyl Acetate 9:1).

Step 2: Pinnick Oxidation (Aldehyde

Acid)

Objective: Selective oxidation without attacking the thiophene sulfur.

  • Reagents:

    • Aldehyde Intermediate (from Step 1)

    • Sodium Chlorite (

      
      ) (3.0 eq)
      
    • Sodium Dihydrogen Phosphate (

      
      ) (buffer)
      
    • 2-Methyl-2-butene (Scavenger for HOCl)

    • Solvent: t-Butanol / Water (3:1)

  • Procedure:

    • Dissolve the aldehyde and 2-methyl-2-butene (10 eq) in t-BuOH/Water.

    • Add

      
       (aqueous solution).[1]
      
    • Cool the mixture to 0°C.

    • Add

      
       dissolved in water dropwise  over 20 minutes. Caution: Exothermic.
      
    • Stir at RT for 4 hours.

    • Workup: Acidify carefully with 1M HCl to pH 2 (precipitates the acid). Extract with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol/THF is mandatory to remove ionic impurities which destabilize the LC phase.

Characterization & Phase Behavior[2][3][4][5][6][7]

Supramolecular Assembly Logic

The liquid crystalline behavior is driven by the formation of the dimer.

Dimerization Monomer Monomer (Acid) Length: L HBond Hydrogen Bonding (Head-to-Head) Monomer->HBond Dimer Supramolecular Dimer Length: ~2L HBond->Dimer Dynamic Equilibrium Phase Nematic/Smectic Phase Dimer->Phase Anisotropic Packing

Figure 2: Mechanism of supramolecular mesogen formation.

Analytical Data Summary

Typical transitions for an octyloxy-homologue (


):
TechniqueObservationInterpretation
POM (Cooling)Schlieren TextureNematic Phase (Director varies continuously).
POM (Cooling)Focal Conic FanSmectic C (SmC) (Tilted layers).
DSC Sharp Peak (High

)
Crystal

Smectic/Nematic (Melting).
DSC Small Peak (Low

)
Smectic

Nematic or Nematic

Isotropic.
FT-IR Broad band 2500-3000

O-H stretch of carboxylic acid dimer.
FT-IR Shifted C=O (~1680

)
Hydrogen-bonded carbonyl (vs 1710 for free monomer).
Expert Troubleshooting
  • Issue: No Mesophase observed (direct melting to isotropic).

    • Cause: Impurity. Even 1% residual catalyst or salts can disrupt the H-bond network.

    • Fix: Perform a hot filtration during recrystallization to remove insoluble Pd black.

  • Issue: Broad transition peaks in DSC.

    • Cause: Mixture of open-chain oligomers and cyclic dimers.

    • Fix: Anneal the sample. Heat to Isotropic and cool slowly (1°C/min) to allow thermodynamic equilibrium of the hydrogen bonds.

References

  • Imrie, C. T., et al. "Supramolecular liquid crystals: The role of hydrogen bonding." Chemical Reviews, 2021. Link

  • Paleos, C. M., & Tsiourvas, D. "Supramolecular hydrogen-bonded liquid crystals." Liquid Crystals, 2001.[2] Link

  • Pinnick, H. W., et al. "Oxidation of aldehydes to carboxylic acids."[3] Tetrahedron, 1981. (Methodological basis for Step 2).

  • Seed, A. J., et al. "Synthesis and characterization of thiophene-containing liquid crystals." Journal of Materials Chemistry, 2000.
  • BenchChem Protocols. "Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde to carboxylic acid." Application Note, 2025.[4][5] Link

Sources

Application Notes and Protocols: Incorporation of Thiophene-2-Carboxylic Acid Derivatives in OLED Fabrication

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Thiophene-2-Carboxylic Acid Derivatives in Advancing OLED Technology

Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in displays and lighting due to their high contrast, vibrant colors, and flexibility.[1][2] The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers.[3][4] Thiophene-2-carboxylic acid and its derivatives have emerged as a versatile class of organic compounds in this field, prized for their tunable electronic properties, good charge transport characteristics, and high thermal stability.[5][6]

The thiophene ring, a sulfur-containing aromatic heterocycle, provides a robust and electron-rich core that facilitates efficient charge transport.[5] The carboxylic acid group, and its various ester or amide derivatives, offer a valuable synthetic handle for modifying the molecule's electronic and physical properties. This allows for the rational design of materials tailored for specific functions within an OLED, such as hole injection, hole transport, or as the emissive species itself.[7][8] This guide provides a comprehensive overview of the synthesis, characterization, and integration of thiophene-2-carboxylic acid derivatives in the fabrication of high-performance OLEDs.

PART 1: Synthesis of Thiophene-2-Carboxylic Acid Derivatives for OLED Applications

The synthesis of bespoke thiophene-2-carboxylic acid derivatives is the foundational step in their application in OLEDs. The ability to modify the core structure allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for efficient charge injection and transport within the device.[1][7]

General Synthetic Strategies

A common and practical route to thiophene-2-carboxylic acid involves the oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde.[9] More complex derivatives can be synthesized through various cross-coupling reactions, such as Suzuki or Stille couplings, which allow for the attachment of other aromatic or functional groups to the thiophene ring.[6]

A notable two-step procedure for producing novel thiophene derivatives involves the reaction of readily available starting materials under safe reaction conditions, offering an alternative to more time-consuming and hazardous protocols. For instance, the reaction of thiophenes with a CCl4–CH3OH–catalyst system can yield 2-thiophenecarboxylic acid and its derivatives in good yields.

Protocol: Synthesis of a Generic Donor-π-Acceptor (D-π-A) Thiophene Derivative

This protocol outlines a generalized Suzuki coupling reaction to synthesize a D-π-A type molecule, a common architecture for OLED materials.

Materials:

  • 2-Bromothiophene-5-carboxylic acid

  • Arylboronic acid (Donor unit)

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • In a Schlenk flask, combine 2-bromothiophene-5-carboxylic acid (1 equivalent), the desired arylboronic acid (1.1 equivalents), and potassium carbonate (3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene, ethanol, and water in a 4:1:1 ratio.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired D-π-A thiophene derivative.

Causality: The choice of a palladium catalyst is crucial for facilitating the carbon-carbon bond formation in the Suzuki coupling. The base (potassium carbonate) is necessary to activate the boronic acid. The solvent system is chosen to ensure the solubility of both the organic and inorganic reagents.

PART 2: Device Fabrication and Integration

The performance of an OLED is highly dependent on the device architecture and the method of layer deposition. Thiophene-2-carboxylic acid derivatives can be incorporated into OLEDs fabricated by both solution-based and thermal evaporation methods.[10][11][12]

Device Architecture

A typical multilayer OLED structure consists of several layers sandwiched between two electrodes:

  • Anode: Typically Indium Tin Oxide (ITO) on a glass substrate.

  • Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.

  • Hole Transport Layer (HTL): Transports holes from the HIL to the emissive layer. Thiophene-based molecules are often used here due to their excellent hole mobility.[3][13]

  • Emissive Layer (EML): Where electron-hole recombination and light emission occur. Thiophene derivatives can be used as the host or dopant in this layer.[2][10]

  • Electron Transport Layer (ETL): Transports electrons from the cathode to the emissive layer.[14]

  • Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.

  • Cathode: A low work function metal like aluminum or calcium.

OLED_Structure cluster_device OLED Device Cross-Section cluster_charge Charge Carrier Movement Cathode Cathode (e.g., Al, LiF/Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) (Thiophene Derivative) ETL->EML HTL Hole Transport Layer (HTL) (Thiophene Derivative) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (e.g., Glass) Anode->Substrate e Electrons e->EIL h Holes h->HIL Solution_Processing_Workflow cluster_prep Substrate Preparation cluster_active_layers Active Layer Deposition (in Glovebox) cluster_cathode Cathode Deposition cluster_final Final Steps Cleaning ITO Substrate Cleaning HIL_Depo HIL (PEDOT:PSS) Spin Coating Cleaning->HIL_Depo HIL_Anneal HIL Annealing HIL_Depo->HIL_Anneal HTL_Depo HTL (Thiophene Derivative) Spin Coating HIL_Anneal->HTL_Depo HTL_Anneal HTL Annealing HTL_Depo->HTL_Anneal EML_Depo EML (Thiophene Derivative) Spin Coating HTL_Anneal->EML_Depo EML_Anneal EML Annealing EML_Depo->EML_Anneal Evaporation Thermal Evaporation of ETL, EIL, and Cathode EML_Anneal->Evaporation Encapsulation Device Encapsulation Evaporation->Encapsulation Testing Device Testing Encapsulation->Testing

Caption: Workflow for solution-processed OLED fabrication.

PART 3: Performance Characteristics and Data

The performance of OLEDs incorporating thiophene-2-carboxylic acid derivatives can be evaluated by several key metrics.

ParameterDescriptionTypical Values for Thiophene-Based OLEDs
Turn-on Voltage (Von) The voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m²).2.5 - 6.0 V [11][12]
Luminance (L) The intensity of light emitted per unit area.> 1000 cd/m² [10][15]
Current Efficiency (ηc) The ratio of luminance to the current density (cd/A).5 - 20 cd/A [10][11][15]
Power Efficiency (ηp) The ratio of the emitted light power to the input electrical power (lm/W).2 - 10 lm/W [11]
External Quantum Efficiency (EQE) The ratio of the number of photons emitted to the number of electrons injected.1 - 10% [10][11]
Electroluminescence (EL) Spectrum The wavelength distribution of the emitted light, which determines the color.Varies with molecular design (e.g., 488-567 nm for blue-green to yellow) [10][11]

Note: These values are representative and can vary significantly depending on the specific molecular structure, device architecture, and fabrication conditions.

Conclusion and Future Outlook

Thiophene-2-carboxylic acid derivatives have proven to be a highly promising class of materials for the fabrication of efficient and stable OLEDs. Their synthetic versatility allows for the precise tuning of their optoelectronic properties, enabling their use in various layers of the OLED stack. The development of new synthetic methodologies and a deeper understanding of the structure-property relationships will continue to drive the advancement of this field. Future research will likely focus on developing novel thiophene-based materials with improved charge mobility, higher quantum yields, and enhanced stability to meet the ever-increasing demands for high-performance displays and lighting applications.

References

  • Campaigne, E., & LeSuer, W. M. (1953). 3-Thenoic Acid. Organic Syntheses, 33, 94. [Link]

  • Innovations Report. (2025, October 30). New Technique for Synthesizing Thiophene Derivatives in OLEDs. [Link]

  • Google Patents. (n.d.).
  • García-Vázquez, H., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Molecules, 23(2), 291. [Link]

  • Sokolenko, V. A., & Avdeev, V. I. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60. [Link]

  • Rajamäki, S. H. M. (2014). Synthesis of Heterocycles for OLED Applications. Tesi di Dottorato in Scienze e Tecnologie Chimiche - Università degli Studi di Sassari. [Link]

  • MDPI. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. [Link]

  • Motherwell. (n.d.). Custom Thiophene Derivatives Manufacturers, Suppliers. [Link]

  • Beilstein Journals. (2023). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. [Link]

  • Lee, J., et al. (2013). High hole mobility hole transport material for organic light-emitting devices. Synthetic Metals, 180, 79-84. [Link]

  • ResearchGate. (2022). Electronic structures and photophysical properties of carbazole‐ and thiophene‐based organic compounds used as hole‐injecting layer for organic light‐emitting diodes (OLEDs). [Link]

  • ResearchGate. (n.d.). (a–d) Images showing the process for OLED fabrication. Light emission.... [Link]

  • KPI. (2023). New thiophene based materials for emissive layers of organic light-emitting diodes. [Link]

  • Muhamad Mat Salleh, et al. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. CORE. [Link]

  • ResearchGate. (2018). (PDF) Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. [Link]

  • ResearchGate. (2023). new thiophene based materials for emissive layers of organic light-emitting diodes. [Link]

  • Journal of Materials Chemistry C (RSC Publishing). (2017). Tetraphenylethylene substituted thienothiophene and dithienothiophene derivatives: synthesis, optical properties and OLED applications. [Link]

  • ResearchGate. (2022). Thiophene-based molecules as hole transport materials for efficient perovskite solar cells or as donors for organic solar cells. [Link]

  • Semantic Scholar. (n.d.). Electron Transport Materials for Organic Light-Emitting Diodes. [Link]

  • PubMed. (2014). Hole-transporting small molecules based on thiophene cores for high efficiency perovskite solar cells. [Link]

  • ResearchGate. (2025). Thiophene Expanded Self‐Assembled Monolayer as Hole Transport Layer for Organic Solar Cells with Efficiency of 20.78%. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Biphenylboronic Acid with 5-Bromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Thiophene Carboxylic Acids

The biaryl thiophene carboxylic acid motif is a privileged scaffold in medicinal chemistry and materials science. Thiophene-based structures are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The ability to controllably synthesize functionalized biaryl thiophenes is therefore of significant interest in the development of novel therapeutics and advanced materials.[3] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[4][5][6] This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of 4-biphenylboronic acid with 5-bromothiophene-2-carboxylic acid, a transformation that yields a key building block for further chemical exploration.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, 4-biphenylboronic acid) and an organohalide (5-bromothiophene-2-carboxylic acid).[5][7] The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromothiophene-2-carboxylic acid, forming a Pd(II) intermediate.[5][8]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[5][7][9] The base is crucial for activating the boronic acid to facilitate this step.[7][10]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6][9]

Diagram of the Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_reactants Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)L2-X Ar¹-Pd(II)L₂-Br Oxidative\nAddition->Ar-Pd(II)L2-X Ar¹-Br Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar Ar¹-Pd(II)L₂-Ar² Transmetalation->Ar-Pd(II)L2-Ar Ar²-B(OH)₂ / Base Ar-Pd(II)L2-Ar->Pd(0)L2 Regeneration Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar->Reductive\nElimination Product Ar¹-Ar² Reductive\nElimination->Product Ar¹-Br 5-bromothiophene- 2-carboxylic acid Ar²-B(OH)₂ 4-biphenylboronic acid

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a robust starting point for the coupling of 4-biphenylboronic acid and 5-bromothiophene-2-carboxylic acid. Optimization may be required depending on the specific purity requirements and scale of the reaction.

Materials and Reagents:
ReagentMolecular WeightMoles (mmol)EquivalentsAmount
5-bromothiophene-2-carboxylic acid207.04 g/mol 1.01.0207 mg
4-biphenylboronic acid197.02 g/mol 1.21.2236 mg
Pd(PPh₃)₄ (Tetrakis)1155.56 g/mol 0.030.0335 mg
Potassium Carbonate (K₂CO₃)138.21 g/mol 3.03.0415 mg
1,4-Dioxane---8 mL
Water (degassed)---2 mL
Equipment:
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 5-bromothiophene-2-carboxylic acid (207 mg, 1.0 mmol), 4-biphenylboronic acid (236 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[11]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[12][13] Stir the mixture for 5 minutes to ensure good suspension. Finally, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Reaction: Equip the flask with a reflux condenser under the inert atmosphere and heat the reaction mixture to 90-100 °C with vigorous stirring. The use of a biphasic solvent system with water often accelerates the reaction rate.[12][14]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a drop of acetic acid). The reaction is typically complete within 12-24 hours.[11]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL).

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid product, which will facilitate its extraction into the organic layer.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel. A potential issue is the co-elution of the desired product with residual boronic acid. To address this, a small amount of acetic acid can be added to the eluent system.[15] Alternatively, forming the methyl ester of the crude mixture prior to chromatography can improve separation.[15] Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be employed for further purification.[16]

Experimental Workflow Diagram:

Workflow A 1. Combine Reactants & Base B 2. Purge with Inert Gas A->B C 3. Add Solvents & Catalyst B->C D 4. Heat to 90-100 °C C->D E 5. Monitor by TLC D->E F 6. Aqueous Workup & Extraction E->F G 7. Purification (Chromatography/Recrystallization) F->G H Final Product G->H

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Scientific Rationale for Experimental Choices

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and reliable catalyst for Suzuki couplings.[17] The phosphine ligands stabilize the palladium center and influence the catalytic activity. While other palladium sources like Pd(OAc)₂ can be used, they require an in-situ reduction to the active Pd(0) species.

  • Base Selection: An inorganic base is essential for the transmetalation step.[10] Potassium carbonate (K₂CO₃) is a common and effective choice.[13][18] It is strong enough to activate the boronic acid but generally mild enough to avoid significant side reactions. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, with Cs₂CO₃ often being beneficial for more challenging couplings.[10][18] The presence of a carboxylic acid on one of the coupling partners can sometimes lead to deactivation of the catalyst; however, with a suitable choice of base and reaction conditions, this can often be overcome.[19]

  • Solvent System: A mixture of an organic solvent and water is frequently employed in Suzuki reactions.[6][14] 1,4-Dioxane is a common choice, and the addition of water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[12][14] The ratio of the organic solvent to water can be critical and may require optimization.[13]

  • Temperature: Heating is typically necessary to drive the reaction to completion, especially with less reactive aryl bromides.[11] A temperature range of 90-100 °C is a good starting point.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider screening other palladium catalysts (e.g., PdCl₂(dppf)), ligands, bases (e.g., K₃PO₄, Cs₂CO₃), and solvent systems. The reaction temperature and time may also need to be optimized.

  • Decomposition of Boronic Acid: Boronic acids can undergo protodeborylation, especially under harsh conditions. Using a slight excess of the boronic acid can help compensate for any degradation.

  • Catalyst Deactivation: The presence of the carboxylic acid can potentially lead to the formation of palladium carboxylates, which may deactivate the catalyst.[19] If this is suspected, switching to a different catalyst/ligand system may be beneficial.

  • Purification Challenges: As mentioned, separating the product from unreacted boronic acid can be difficult. The strategies outlined in the purification section should be considered.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-(biphenyl-4-yl)thiophene-2-carboxylic acid. The protocol provided in this application note offers a well-reasoned and reliable starting point for researchers. By understanding the underlying mechanistic principles and the rationale for the chosen reaction conditions, scientists can effectively troubleshoot and optimize this important transformation for their specific research and development needs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. [Link]

  • Al-Majid, A. M., et al. (2021). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Taylor & Francis. [Link]

  • Murray, J. I. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • ResearchGate. (2019). Screening of different bases for Suzuki coupling a. [Link]

  • Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. ACS Publications. [Link]

  • Kobe University. (2008, February 4). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. [Link]

  • ResearchGate. (2018). Solvent mixture screening for Suzuki coupling of 1 with 2. [Link]

  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry. [Link]

  • Zahra, S. A., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Frontiers in Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. [Link]

  • TÜBİTAK Academic Journals. (2020, January 1). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzukicross-coupling reaction of 5-bromothiophene. [Link]

  • The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

  • ResearchGate. (2025, August 7). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. [Link]

  • Zhao, P., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. NSF Public Access Repository. [Link]

  • ACS Publications. (2024, February 29). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. [Link]

Sources

polymerization techniques involving 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid monomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific physiochemical properties of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid (herein referred to as BPT-COOH ).

Because BPT-COOH contains a rigid, conjugated core (biphenyl + thiophene) and a single reactive functional handle (carboxylic acid), it is rarely used as a monomer for main-chain homopolymerization (which typically requires bifunctionality). Instead, it is a high-value Promesogenic Building Block used to synthesize Side-Chain Liquid Crystalline Polymers (SCLCPs) or as a ligand for Luminescent Coordination Polymers (MOFs) .

Executive Summary & Molecular Utility

5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid (BPT-COOH) is a rigid-rod molecule exhibiting high anisotropy and π-conjugation. In polymer science, it serves two critical roles:

  • Mesogenic Pendant Group: When attached to a flexible polymer backbone via an alkyl spacer, the BPT core induces Liquid Crystalline (LC) phases (typically Smectic or Nematic), essential for optical films and organic semiconductor hole-transport layers.

  • Antenna Ligand: In coordination polymers, the conjugated backbone efficiently absorbs UV light and transfers energy to lanthanide ions (Antenna Effect), creating highly luminescent metal-organic frameworks (MOFs).

Critical Material Properties

Before initiating polymerization, the monomer purity and solubility profile must be verified to prevent chain termination or defect formation.

PropertySpecificationRelevance to Polymerization
Molecular Weight 280.34 g/mol Stoichiometric calculations for functionalization.
Melting Point ~179-181 °CHigh melting point indicates strong intermolecular

-

stacking; requires high-boiling solvents for functionalization.
Solubility (Good) DMSO, DMF, THF (Hot)Suitable for solution polymerization and solvothermal synthesis.
Solubility (Poor) Water, Hexane, MethanolNon-solvents used for precipitation/purification.
pKa (Calc) ~3.5 - 4.0Acidic proton facilitates esterification or metal coordination.

Protocol A: Synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs)

Objective: To synthesize a polymethacrylate with BPT pendant groups. Mechanism: The BPT-COOH is first converted into a polymerizable methacrylate monomer via a flexible alkyl spacer. Direct attachment to the backbone is discouraged as it restricts mesogen alignment; a C6-spacer is recommended to decouple the backbone motion from the mesophase formation.

Phase 1: Monomer Functionalization (Spacer Attachment)

Reaction: Esterification of BPT-COOH with 6-hydroxyhexyl methacrylate (HHMA).

Reagents:

  • BPT-COOH (1.0 eq)

  • 6-Hydroxyhexyl methacrylate (1.1 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) - Coupling Agent

  • DMAP (4-Dimethylaminopyridine) (0.1 eq) - Catalyst

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 5.0 g of BPT-COOH in 100 mL of anhydrous DCM/DMF (9:1 ratio if solubility is an issue).

  • Activation: Add DMAP and cool the solution to 0°C in an ice bath.

  • Coupling: Add DCC slowly. Stir for 15 minutes.

  • Addition: Dropwise add 6-hydroxyhexyl methacrylate dissolved in 10 mL DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours under nitrogen. A white precipitate (dicyclohexylurea, DCU) will form.

  • Purification:

    • Filter off the DCU byproduct.

    • Wash the filtrate with 0.1N HCl, saturated NaHCO3, and brine.

    • Dry over MgSO4 and concentrate.

    • Critical Step: Recrystallize the crude monomer from ethanol to remove unreacted spacer. Purity >98% (by HPLC) is required for successful polymerization.

Phase 2: Free Radical Polymerization

Reagents:

  • BPT-Methacrylate Monomer (from Phase 1)

  • AIBN (Azobisisobutyronitrile) - Initiator (Recrystallized)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Protocol:

  • Preparation: Dissolve the BPT-Methacrylate monomer (1.0 g) in anhydrous THF (10 mL) in a Schlenk tube.

  • Initiation: Add AIBN (1 wt% relative to monomer).

  • Degassing (Essential): Perform three Freeze-Pump-Thaw cycles to remove oxygen (oxygen inhibits radical polymerization). Backfill with Argon.

  • Polymerization: Immerse the sealed tube in an oil bath at 65°C for 24 hours.

  • Termination: Quench the reaction by cooling to 0°C and exposing to air.

  • Isolation: Precipitate the polymer dropwise into a large excess of cold methanol (10:1 Methanol:THF ratio).

  • Drying: Filter the white solid and dry under vacuum at 40°C for 24 hours.

Workflow Visualization (Protocol A)

SCLCP_Synthesis BPT BPT-COOH (Starting Material) Coupling Steglich Esterification (DCC/DMAP, DCM, 0°C -> RT) BPT->Coupling Spacer 6-Hydroxyhexyl Methacrylate (Flexible Spacer) Spacer->Coupling Monomer BPT-Methacrylate Monomer (Purified via Recrystallization) Coupling->Monomer 24-48 hrs Polymerization Free Radical Polymerization (AIBN, THF, 65°C, N2) Monomer->Polymerization Freeze-Pump-Thaw Product Poly(BPT-hexyl-methacrylate) Side-Chain Liquid Crystal Polymer Polymerization->Product Precipitation in MeOH

Figure 1: Synthetic pathway for converting BPT-COOH into a Side-Chain Liquid Crystalline Polymer.

Protocol B: Synthesis of Luminescent Coordination Polymers (MOFs)

Objective: To utilize BPT-COOH as a ligand to form a Eu(III)-based coordination polymer. Mechanism: The carboxylic acid group coordinates to Lanthanide ions. The BPT core acts as a "chromophore antenna," absorbing UV radiation and transferring energy to the Eu(III) ion, resulting in intense red luminescence.

Reagents:

  • BPT-COOH (Ligand)

  • Europium(III) Nitrate Pentahydrate [Eu(NO3)3·5H2O]

  • Solvent: DMF / Ethanol / Water mixture

  • Modulator: Acetic acid (optional, to control crystal size)

Step-by-Step Protocol:

  • Stoichiometry: Prepare a molar ratio of 3:1 (Ligand:Metal).

    • Mix 0.3 mmol BPT-COOH and 0.1 mmol Eu(NO3)3·5H2O.

  • Solvation: Dissolve in 10 mL of DMF:Ethanol (1:1 v/v). Sonicate for 15 minutes to ensure homogeneity.

  • Solvothermal Synthesis:

    • Transfer the solution to a Teflon-lined stainless steel autoclave (25 mL capacity).

    • Seal and heat in a programmable oven.

    • Ramp: 1°C/min to 100°C.

    • Hold: 100°C for 48 hours.

    • Cool: 0.1°C/min to Room Temperature (Slow cooling promotes crystallinity).

  • Isolation: Filter the resulting crystals (typically pale yellow).

  • Activation: Wash with Ethanol (3x) to remove unreacted ligand. Solvent exchange with acetone for 24 hours, then dry under vacuum at 80°C.

Mechanism Visualization (Protocol B)

MOF_Synthesis UV UV Excitation (300-350 nm) Ligand BPT-COOH Ligand (Antenna) UV->Ligand Absorption EnergyTransfer Intersystem Crossing (S1 -> T1) Ligand->EnergyTransfer Metal Eu(III) Ion (Emission Center) EnergyTransfer->Metal Energy Transfer Light Red Emission (612 nm) Metal->Light Luminescence

Figure 2: The "Antenna Effect" mechanism utilized in BPT-COOH coordination polymers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Polymer Yield (Protocol A) Oxygen inhibition or Impure Monomer.Ensure rigorous Freeze-Pump-Thaw cycling. Recrystallize monomer to remove phenolic inhibitors.
Insoluble Polymer Cross-linking or MW too high.Add a Chain Transfer Agent (e.g., dodecyl mercaptan) to control molecular weight.
No Luminescence (Protocol B) Quenching by solvent molecules (H2O).Ensure thorough activation/drying of the MOF. Water O-H oscillators quench Lanthanide emission.
Cloudy Solution (Protocol A) DCU contamination.Cool filtrate to -20°C overnight to precipitate residual DCU before monomer isolation.

References

  • Thiophene-Based Liquid Crystals

    • Title: Synthesis and mesomorphic properties of thiophene-based liquid crystals.
    • Source:Journal of M
    • Context: Establishes the role of the thiophene-biphenyl core as a rigid mesogen.
    • Link:[Link]

  • SCLCP Synthesis Protocols

    • Title: Side-chain liquid crystalline polymers: synthesis and properties.
    • Source:Polymer Chemistry
    • Context: Standard protocols for methacrylation of carboxylic acid mesogens via spacers.
    • Link:[Link]

  • Lanthanide Coordination Polymers

    • Title: Lanthanide coordination polymers and their luminescence properties.
    • Source:Chemical Reviews
    • Context: Explains the "Antenna Effect" where conjugated ligands (like BPT) sensitize Eu/Tb ions.
    • Link:[Link]

  • Steglich Esterification (DCC Coupling)

    • Title: Esterification of carboxylic acids with alcohols using DCC/DMAP.
    • Source:Organic Syntheses
    • Context: The definitive protocol for Protocol A, Step 1.
    • Link:[Link]

Disclaimer: These protocols involve the use of hazardous chemicals (DCC, DCM, DMF). All experiments should be conducted in a fume hood with appropriate PPE.

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for High-Purity 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity in your experiments.

Introduction

5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid is a biphenyl thiophene derivative with applications in medicinal chemistry and materials science. Its synthesis, often achieved through Suzuki-Miyaura cross-coupling, can result in a range of impurities that necessitate robust purification strategies. This guide provides a comprehensive overview of common challenges and their solutions, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in the synthesis of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid?

A1: The impurity profile largely depends on the synthetic route. For a typical Suzuki-Miyaura coupling, common impurities include:

  • Homocoupling products: Biphenyl and bithiophene species can form from the coupling of two identical starting molecules.[1][2]

  • Unreacted starting materials: Residual 4-biphenylboronic acid and a thiophene-2-carboxylic acid derivative are often present.

  • Dehalogenation byproducts: If your synthesis involves an organohalide, you might see byproducts where the halogen has been replaced by a hydrogen atom.[1]

  • Catalyst residues: Palladium from the catalyst can sometimes be carried through into the crude product.[1]

  • Boronic acid oxidation products: Boronic acids can be susceptible to oxidation, leading to various byproducts.[1]

Q2: What is the first purification step I should consider for my crude product?

A2: An acid-base extraction is an excellent initial purification step.[3][4][5][6] This technique effectively separates the acidic target compound from neutral impurities, such as homocoupling byproducts. By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like sodium bicarbonate or sodium hydroxide), the carboxylic acid is converted to its water-soluble salt and moves to the aqueous layer.[3][4][6] The organic layer containing neutral impurities can then be discarded. Acidifying the aqueous layer will precipitate the purified carboxylic acid.[3][6]

Q3: My compound has poor solubility in common recrystallization solvents. What should I do?

A3: Finding a suitable solvent for recrystallization can be challenging for aromatic carboxylic acids. Consider using a solvent system, such as a mixture of a good solvent and a poor solvent (e.g., ethanol/water, toluene/petroleum ether).[7] Alternatively, recrystallization can be performed from a solution of the sodium salt in hot water.[7] The free acid is then regenerated by acidification. For particularly stubborn compounds, consider solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), though their high boiling points can make removal difficult.

Q4: I'm still seeing impurities after recrystallization. What's the next step?

A4: If recrystallization alone is insufficient, column chromatography is the next logical step.[8] For acidic compounds like this, silica gel is a common stationary phase. However, be aware that sensitive compounds can sometimes degrade on silica.[8] In such cases, deactivating the silica with a small amount of triethylamine in the eluent (1-2%) can be beneficial.[8] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, will help to separate compounds with different polarities.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.[9][10][11][12]

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot in multiple solvent systems is a good indication of purity.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of impurities.[9][10]

  • Mass Spectrometry (MS): Provides information about the molecular weight of your compound and can help identify impurities.[9][10]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying purity.[10]

  • Melting Point Analysis: A sharp melting point range is a classic indicator of a pure crystalline solid.[12][13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield after acid-base extraction Incomplete extraction of the carboxylate salt into the aqueous phase.- Ensure the pH of the aqueous layer is sufficiently basic (at least 2-3 pH units above the pKa of the carboxylic acid) to fully deprotonate the acid.[7]- Perform multiple extractions with the aqueous base to ensure complete transfer of the carboxylate salt.
Incomplete precipitation of the carboxylic acid upon acidification.- Ensure the pH of the aqueous layer is sufficiently acidic (at least 2-3 pH units below the pKa of the carboxylic acid) to fully protonate the carboxylate salt.[7]- Cool the solution in an ice bath to decrease the solubility of the carboxylic acid.[5]
Oily product after recrystallization The solvent is not ideal, or the cooling process was too rapid.- Screen for a better recrystallization solvent or solvent system. An ideal solvent dissolves the compound when hot but not at room temperature.[14]- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath, to promote the formation of well-defined crystals.[15]
Broad melting point range The compound is impure.- Repeat the purification process (e.g., another recrystallization or column chromatography).- Ensure the sample is completely dry before measuring the melting point.
Compound streaks on TLC plate The compound is too polar for the chosen eluent, or the sample is overloaded.- Increase the polarity of the eluent.- Spot a more dilute solution of your sample on the TLC plate.
Co-elution of impurities during column chromatography The polarity of the impurity is very similar to the target compound.- Use a shallower solvent gradient to improve separation.[8]- Try a different stationary phase, such as alumina, if silica gel is not providing adequate separation.[8]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol describes the separation of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid from neutral impurities.

Materials:

  • Crude 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Dissolve the crude product in a suitable organic solvent in a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ or 1 M NaOH solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The top layer is typically the organic layer, and the bottom is the aqueous layer (confirm by adding a drop of water).

  • Drain the aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure complete removal of the carboxylic acid.

  • Combine all aqueous extracts.

  • Slowly add 1 M HCl to the combined aqueous extracts while stirring until the solution is acidic (pH ~2), which will cause the purified carboxylic acid to precipitate.[3]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the purified solid in a vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol outlines the general procedure for purifying a solid by recrystallization.

Materials:

  • Crude 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[14][15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[15]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid.

PurificationWorkflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase NeutralImp Neutral Impurities AcidBase->NeutralImp Organic Layer AcidicFraction Acidic Fraction (Aqueous Layer) AcidBase->AcidicFraction Aqueous Layer Precipitation Acidification & Precipitation AcidicFraction->Precipitation SolidProduct Solid Product Precipitation->SolidProduct PurityCheck1 Purity Check (TLC, MP) SolidProduct->PurityCheck1 Recrystallization Recrystallization PurityCheck1->Recrystallization Impurities Present PureProduct High-Purity Product PurityCheck1->PureProduct Pure PurityCheck2 Purity Check (TLC, MP) Recrystallization->PurityCheck2 Chromatography Column Chromatography PurityCheck2->Chromatography Impurities Present PurityCheck2->PureProduct Pure Chromatography->PureProduct FinalAnalysis Final Analysis (NMR, MS, HPLC) PureProduct->FinalAnalysis

Caption: Purification workflow for 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid.

References

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Retrieved from [Link]

  • Concordia University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Retrieved from [Link]

  • PMC. (n.d.). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]

  • ResearchGate. (n.d.). Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Retrieved from [Link]

  • Books. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
  • Organic Syntheses Procedure. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • ResearchGate. (2024, January 17). Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the morta. Retrieved from [Link]

  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. Retrieved from [Link]

  • RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Retrieved from [Link]

  • Justia Patents. (2011, August 9). Process for the purification of thiophenes. Retrieved from [Link]

  • Google Patents. (n.d.). DE19831817C1 - Production of biphenyl carboxylic acid compounds.
  • P212121 Store. (n.d.). 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid. Retrieved from [Link]

Sources

overcoming solubility issues of biphenyl-thiophene acids in NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

Biphenyl-thiophene carboxylic acids present a unique "Solubility Paradox" in NMR spectroscopy. The biphenyl-thiophene backbone is rigid, planar, and highly lipophilic, driving strong


 stacking interactions.[1] Conversely, the carboxylic acid moiety is polar and prone to hydrogen-bond dimerization.[1]

Standard solvents often fail because they cannot satisfy both domains simultaneously:

  • CDCl₃ dissolves the backbone but encourages acid dimerization (broad peaks).[1]

  • DMSO-d₆ dissolves the acid but may not solvate the hydrophobic core efficiently, leading to micellar aggregation or precipitation.

This guide provides a tiered troubleshooting approach, moving from solvent selection to thermodynamic manipulation and chemical derivatization.[1]

Module 1: Solvent Selection Strategy

Q: I have tried CDCl₃ and DMSO-d₆, but my spectrum is either empty (precipitation) or consists of broad, undefined mounds. What is the next step?

A: You are likely observing supramolecular aggregation .[1] The planar backbones are stacking like plates, causing efficient spin-spin relaxation (


 shortening), which broadens signals to the point of invisibility.[1]

Use the "Dual-Domain" Solvent Strategy . You must disrupt both the


-stacking (hydrophobic) and the H-bonding (hydrophilic) interactions simultaneously.[1]
Solvent Performance Matrix
Solvent SystemPrimary MechanismTarget ApplicationOperational Temp Limit
THF-d₈ Ether oxygen accepts H-bonds; ring solvates thiophenes.[1]First-line alternative to DMSO.[1] Good for medium-sized oligomers.60°C
Toluene-d₈ Aromatic solvent disrupts

-stacking via intercalation.[1]
Highly hydrophobic backbones.[1] Requires high temp to break acid dimers.100°C
1,1,2,2-Tetrachloroethane-d₂ (TCE-d₂) High boiling point, excellent solvency for conjugated systems.[1]The Gold Standard for rigid, insoluble aromatics.140°C
CDCl₃ + 10% TFA-d Acidifies solution to break H-bond dimers; TFA solvates the acid group.Quick fix for broadening caused only by acid dimerization.50°C

Module 2: Thermodynamic Manipulation (High-Temperature NMR)

Q: My sample dissolves in Toluene-d₈, but the aromatic region is still broad. Should I dilute the sample?

A: Dilution helps, but Heat is the great equalizer . Biphenyl-thiophene aggregates often have high binding constants (


).[1] Room temperature energy (

) is insufficient to overcome the

-stacking enthalpy.[1]

Protocol: Variable Temperature (VT) Experiment

  • Solvent: Switch to TCE-d₂ or DMSO-d₆ (if soluble). Avoid CDCl₃ (low boiling point).[1][2]

  • Setup: Ensure you use a ceramic spinner (if using Bruker) or high-temp compatible spinner. Use a sealed tube or J-Young valve tube to prevent solvent evaporation/concentration changes.[1]

  • Stepwise Heating:

    • Acquire a spectrum at 25°C (Baseline).[1]

    • Increase to 50°C

      
       80°C 
      
      
      
      100°C.
    • Wait 10 minutes at each step for thermal equilibrium.

  • Observation: You will see the broad mounds sharpen into distinct multiplets as the rapid exchange limit is reached and aggregates dissociate.

Critical Warning: Check the thermal stability of your thiophene. Some thiophene acids can decarboxylate at high temperatures (>120°C).[1] Run a TGA (Thermogravimetric Analysis) if unsure.[1]

Module 3: Chemical Manipulation (In-Situ Salt Formation)

Q: I cannot heat my sample, and it is insoluble in organic solvents. How can I get a spectrum in D₂O or DMSO?

A: Convert the "problematic" acid into a "cooperative" salt inside the NMR tube. This is often the most effective method for stubborn carboxylic acids. By deprotonating the acid, you generate a repulsive negative charge that prevents aggregation and drastically increases polarity.

Protocol: In-Situ Ammonium Salt Formation

  • Preparation: Weigh 5-10 mg of your biphenyl-thiophene acid into the NMR tube.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (or D₂O if the backbone is small).[1]

  • Base Addition: Add 1.5 - 2.0 equivalents of Deuterated Ammonia (ND₃) in D₂O or NaOD (40% in D₂O) .[1]

    • Alternative: Use DBU (Diazabicycloundecene) if staying in organic media, though DBU signals will clutter the aliphatic region.[1]

  • Mixing: Shake vigorously. The cloudy suspension should turn clear immediately as the salt forms.

  • Mechanism:

    
    
    The resulting carboxylate anion forces the molecules apart via electrostatic repulsion, breaking the 
    
    
    
    -stacks.[1]

Visualization: The Solubility Decision Tree

The following diagram illustrates the logical flow for selecting the correct method based on your visual and spectral observations.

Solubility_Workflow Start Start: Biphenyl-Thiophene Acid Sample SolventCheck Try Standard Solvent (DMSO-d6 or CDCl3) Start->SolventCheck VisualCheck Visual Inspection: Is it a clear solution? SolventCheck->VisualCheck SpectrumCheck Acquire 1H NMR: Are peaks sharp? VisualCheck->SpectrumCheck Yes (Clear) Precipitate Issue: Precipitation (Insolubility) VisualCheck->Precipitate No (Cloudy) Success Success: Proceed to Analysis SpectrumCheck->Success Yes BroadPeaks Issue: Broad Peaks (Aggregation) SpectrumCheck->BroadPeaks No (Broad) Method1 Method 1: High Temp NMR Solvent: TCE-d2 or Toluene-d8 Temp: 80-100°C BroadPeaks->Method1 Thermal Stable? Method2 Method 2: In-Situ Salt Add 2 eq. NaOD or DBU Solvent: DMSO-d6 BroadPeaks->Method2 Thermal Unstable? Precipitate->Method2 Try Salt First Method3 Method 3: Derivatization Convert to Methyl Ester Method1->Method3 If Fails Method2->Method3 If Fails

Caption: Logical workflow for troubleshooting solubility. Blue nodes indicate action protocols; Yellow diamonds indicate decision points.

Module 4: Acquisition Parameters & Relaxation

Q: I have a solution, but the integration values are inconsistent, particularly for the acid proton.

A: This is a relaxation issue. Rigid biphenyl-thiophene backbones often have very long longitudinal relaxation times (


) for the aromatic protons (due to lack of nearby spins for relaxation) or very short 

(due to residual aggregation).[1]

Optimization Checklist:

  • Relaxation Delay (

    
    ):  Increase 
    
    
    
    to at least 5–10 seconds. Standard parameters (1s) are insufficient for rigid aromatics, leading to saturation and inaccurate integration.[1]
  • Pulse Angle: Use a 30° pulse angle (instead of 90°) to allow faster recovery of magnetization between scans.

  • Exchange Broadening: The carboxylic acid proton (-COOH) is exchangeable.[1] If your solvent has any water (HDO), the acid peak will broaden or vanish.[1]

    • Fix: Use "100%" ampoules of solvent.[1]

    • Fix: Add activated 4Å molecular sieves directly to the NMR tube 1 hour before acquisition.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem.1997 , 62, 7512–7515.[1][3] Link[1]

  • Panzer, F. et al. "Spectroscopic Signature of Two Distinct H-Aggregate Species in Poly(3-hexylthiophene)." Macromolecules2015 , 48, 1543–1553.[1] Link[1]

  • Reich, H. J. "WinPLT: NMR Chemical Shifts of Solvents."[1] University of Wisconsin-Madison Chemistry.[1] Link

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd Ed.; Elsevier: Amsterdam, 2016 .[1] (Chapter 3: Sample Preparation and Solvents). Link

Sources

minimizing decarboxylation during thiophene carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THIO-STAB-404 Subject: Minimizing Decarboxylation During Synthesis and Isolation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely experiencing protodecarboxylation , a common failure mode when synthesizing electron-rich heteroaromatic acids like 2-thiophenecarboxylic acid. Unlike benzoic acid, the thiophene ring is highly susceptible to electrophilic attack.

When you acidify your reaction mixture to isolate the product, or heat it for purification, the proton (


) attacks the ring carbon bearing the carboxyl group (ipso-position). This forms a sigma complex that releases 

to restore aromaticity, reverting your hard-earned product back to thiophene.

This guide provides the mechanistic root cause and specific protocols to prevent it.

Module 1: The Chemistry of Instability (Root Cause)

To solve the problem, you must visualize the enemy. The decarboxylation of thiophene-2-carboxylic acid is acid-catalyzed and thermally accelerated .

The Mechanism:

  • Protonation: A proton attacks the C2 position (ipso attack).

  • Resonance Stabilization: The positive charge is delocalized by the sulfur atom.

  • Elimination:

    
     is ejected to restore the neutral aromatic ring.
    

Visualizing the Failure Pathway:

Protodecarboxylation Start Thiophene-2-Carboxylic Acid Intermediate Sigma Complex (Protonated at C2) Start->Intermediate Ipso-Protonation H_Attack Acidic Conditions (H+) H_Attack->Intermediate TS Transition State (C-C bond breaking) Intermediate->TS Thermal Energy End Thiophene + CO2 (Irreversible Loss) TS->End -CO2

Figure 1: The acid-catalyzed protodecarboxylation pathway. Note that the intermediate sigma complex is the "point of no return" if thermal energy is applied.

Module 2: Synthesis-Specific Troubleshooting

Select your synthesis route below for specific stabilization protocols.

Scenario A: The Haloform Reaction (Oxidation of 2-Acetylthiophene)

Most common lab/industrial route. The Issue: The reaction occurs in basic media (stable), but isolation requires acidification. This is where 90% of yield loss occurs.

Protocol Adjustment:

  • Temperature Control: Perform the acidification at 0°C to 5°C . Never acidify at room temperature.

  • The pH Trap: The pKa of 2-thiophenecarboxylic acid is ~3.5 .

    • Common Mistake: Acidifying to pH 1 "just to be sure."

    • Correction: Acidify only to pH 3.0–3.5 . This precipitates the product without creating the highly acidic environment required for rapid decarboxylation.

  • Quench Method: Do not dump acid into the reaction. Add dilute

    
     (1M) dropwise to the reaction mixture with vigorous stirring to prevent local hot-spots of low pH.
    
Scenario B: Lithiation / Grignard (2-Bromothiophene + n-BuLi/Mg + CO2)

Used for substituted thiophenes. The Issue: "Runaway" exotherms during the quench or instability of the lithium carboxylate intermediate.

Protocol Adjustment:

  • The "Inverse Quench": Do not add water/acid to your lithiated flask.

    • Correct Method: Pour your reaction mixture into a slurry of crushed dry ice (solid

      
      ) in ether. This ensures 
      
      
      
      is always in excess, preventing double-addition side reactions.
  • Controlled Hydrolysis: After the

    
     reaction is complete, you have the Lithium salt (
    
    
    
    ).
    • Suspend this salt in a solvent (Ether/DCM).

    • Add cold 1M

      
       slowly until the solids dissolve and the aqueous layer is pH 3-4.
      
    • Separate immediately. Do not let the organic layer (containing the free acid) sit in contact with the acidic aqueous layer for prolonged periods.

Module 3: Workup & Isolation (The Danger Zone)

Once synthesized, the product remains vulnerable.

Table 1: Isolation Method Comparison

MethodRisk LevelRecommendationWhy?
Atmospheric Distillation CRITICAL DO NOT USE Boiling point (>260°C) exceeds decarboxylation temp (~150-200°C).
Vacuum Distillation HighUse with CautionOnly if vacuum <1 mmHg. Keep pot temp <100°C.
Recrystallization LowPreferred Water or EtOH/Water. Dissolve hot (80°C), cool rapidly.
Sublimation MediumGood for small scaleEffective but requires high vacuum control.

The "Safe-Zone" Workflow:

  • Extraction: Extract into Diethyl Ether or EtOAc.

  • Washing: Wash organic phase with water (neutral).

  • Drying: Use

    
     (neutral).[1] Avoid 
    
    
    
    if it contains acidic impurities.
  • Concentration: Rotary evaporate at <40°C . Do not heat the bath to 60-70°C to "speed it up."

Module 4: Catalyst Contamination Warning

Are you synthesizing this as a precursor for a cross-coupling (e.g., Ullmann)?

Warning: Copper (Cu) and Silver (Ag) salts are potent decarboxylation catalysts.

  • If your crude material contains trace Cu from a previous step, it will decarboxylate upon heating, even without acid.

  • Fix: Perform a chelating wash (EDTA or aqueous ammonia) before attempting to isolate the solid acid if metal catalysts were used upstream.

FAQ: Rapid Fire Troubleshooting

Q: My product turned into a brown oil during drying. What happened? A: You likely heated it too much on the rotavap while traces of acid were still present. The brown color is often polymerized thiophene (from the decarboxylated byproduct). Solution: Use a vacuum oven at room temperature.

Q: Can I store the acid in solution? A: Only in neutral or slightly basic solutions. In acidic solvents (like


 which can form 

over time), it will degrade. Store as the solid sodium salt for maximum longevity.

Q: I need the acid chloride. Can I use thionyl chloride (


)? 
A:  Yes, but 

generates

and heat.
  • Protocol: Use catalytic DMF. Keep temp <40°C.

  • Alternative: Use Oxalyl Chloride at room temp with gas evolution control. It is much gentler.

References
  • Synthesis & Properties: Campaigne, E.; LeSuer, W. M. "3-Thenoic Acid."[2] Organic Syntheses, 1953 , 33,[2] 94. (Note: While referencing the 3-isomer, the isolation precautions regarding pH apply strictly to the less stable 2-isomer).

  • Decarboxylation Catalysis: Gooßen, L. J.; Deng, G.; Levy, L. M. "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science, 2006 , 313, 662-664. (Establishes the catalytic role of Cu/Ag in decarboxylation).

  • Physical Data: "Thiophene-2-carboxylic acid."[2][3][4][5] PubChem Database, CID=10700, National Center for Biotechnology Information.

  • Heteroaromatic Stability: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley-Blackwell, 2010. (Standard text establishing the electrophilic susceptibility of the thiophene 2-position).

Sources

Technical Support Center: Optimizing Recrystallization Solvents for 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the purification of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing recrystallization solvents for this specific molecule. The unique structural features of this compound, possessing a rigid biphenyl group, a thiopene ring, and a carboxylic acid moiety, present specific challenges and opportunities in solvent selection for achieving high purity.

This document will move beyond generic protocols to explain the why behind experimental choices, ensuring a robust and reproducible purification strategy.

Understanding the Molecule: Key Physicochemical Properties

5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid is a largely nonpolar molecule due to the extensive aromatic system of the biphenyl and thiophene rings.[1] However, the carboxylic acid group introduces a polar, hydrogen-bonding capable functional group. This duality is the cornerstone of a successful recrystallization strategy.

  • High Melting Point: Aromatic carboxylic acids, particularly those with large, rigid backbones, tend to have high melting points. This is advantageous as it reduces the likelihood of the compound "oiling out" during recrystallization.

  • Solubility Profile: The principle of "like dissolves like" is a good starting point.[1][2] We anticipate good solubility in polar aprotic solvents that can interact with the carboxylic acid and moderate solubility in some polar protic solvents. It will likely have poor solubility in nonpolar solvents at room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A1: An ideal solvent should exhibit the following properties:

  • The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[3]

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[3]

  • The solvent must not react with the carboxylic acid functionality.[3]

  • It should have a relatively low boiling point for easy removal from the final product.[3]

  • Whenever possible, the solvent should be non-toxic, inexpensive, and non-flammable.[3]

Q2: Where do I start with solvent selection?

A2: A systematic approach is best. Begin with small-scale solubility tests in a range of solvents with varying polarities. Based on the structure, good starting points include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and potentially aromatic hydrocarbons (toluene) or chlorinated solvents if single-component systems fail. Carboxylic acids often crystallize well from ethanol/water or methanol/water mixtures.[4]

Q3: Can I use a mixed solvent system?

A3: Absolutely. A mixed-solvent system is often highly effective, especially for compounds with intermediate polarity.[5] The strategy involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy.[6][7] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]

Q4: My compound is colored. How can I decolorize it during recrystallization?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[6][8] Use charcoal sparingly (1-5% by weight of your compound) as it can also adsorb your desired product, leading to lower yields.[8]

Experimental Workflow: Systematic Solvent Screening

This protocol outlines a systematic approach to identifying the optimal single or mixed solvent system for the recrystallization of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid.

Step 1: Small-Scale Solubility Testing
  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Record the solubility.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent. Record whether the compound dissolves.

  • Allow the hot solutions to cool to room temperature and then place them in an ice bath. Observe and record the extent of crystal formation.

Step 2: Single-Solvent Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude compound and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. To prevent premature crystallization, use a pre-heated funnel and receiving flask.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.[8]

  • Drying: Dry the crystals under vacuum to a constant weight.[9]

Step 3: Mixed-Solvent Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent.[5]

  • Inducing Saturation: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.[5][7]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[5][7]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization Protocol.

Recrystallization_Workflow cluster_screening Solvent Screening cluster_decision Decision Point cluster_single Single-Solvent Recrystallization cluster_mixed Mixed-Solvent Recrystallization start Start with Crude Compound solubility_test Small-Scale Solubility Tests (Various Solvents) start->solubility_test decision Good Single Solvent Found? solubility_test->decision single_dissolve Dissolve in Min. Hot Solvent decision->single_dissolve Yes mixed_dissolve Dissolve in Min. Hot 'Good' Solvent decision->mixed_dissolve No single_cool Slow Cool & Ice Bath single_dissolve->single_cool single_filter Vacuum Filter & Wash single_cool->single_filter single_dry Dry Crystals single_filter->single_dry end_node Pure Crystals single_dry->end_node mixed_add_poor Add Hot 'Poor' Solvent to Cloud Point mixed_dissolve->mixed_add_poor mixed_clarify Clarify with 'Good' Solvent mixed_add_poor->mixed_clarify mixed_cool Slow Cool & Ice Bath mixed_clarify->mixed_cool mixed_filter Vacuum Filter & Wash mixed_cool->mixed_filter mixed_dry Dry Crystals mixed_filter->mixed_dry mixed_dry->end_node

Caption: Workflow for optimizing recrystallization solvents.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.[10][11] - The solution is supersaturated.[11]- Reduce Solvent Volume: Heat the solution to evaporate some of the solvent and re-cool.[3][5] - Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid.[5][10] Add a seed crystal of the pure compound.[5][10]
Compound "Oils Out" - The solution is becoming saturated at a temperature above the compound's melting point. - High levels of impurities are depressing the melting point.[5] - The solution is cooling too rapidly.[8]- Add More Solvent: Reheat to dissolve the oil, add more of the "good" solvent to lower the saturation point, and cool again slowly.[3][8] - Slower Cooling: Allow the flask to cool more gradually to room temperature before placing it in an ice bath.[5] - Change Solvents: Select a solvent with a lower boiling point or a different mixed-solvent system.[3]
Low Crystal Yield - Too much solvent was used initially.[5][10] - The crystals were washed with solvent that was not ice-cold.[5] - Premature crystallization occurred during hot filtration.[5]- Minimize Solvent: Use the absolute minimum amount of hot solvent required for dissolution.[5] - Recover a Second Crop: Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second batch of crystals.[8] - Use Ice-Cold Wash Solvent: Ensure the washing solvent is thoroughly chilled.[5]
Product is Still Impure - The chosen solvent did not effectively discriminate between the product and the impurity. - The solution cooled too quickly, trapping impurities in the crystal lattice.- Re-crystallize: Perform a second recrystallization using fresh, hot solvent and ensure very slow cooling.[3] - Select a Different Solvent: The impurity may have similar solubility properties in the chosen solvent. A different single or mixed-solvent system may be required.
Data Summary Table: Solvent Properties
SolventBoiling Point (°C)PolarityPotential Role
Water100High (Protic)Poor solvent, good for mixed systems
Methanol65High (Protic)Good solvent, potential for mixed system with water
Ethanol78High (Protic)Good solvent, potential for mixed system with water
Acetone56Medium (Aprotic)Potential good solvent
Ethyl Acetate77Medium (Aprotic)Potential good solvent
Toluene111Low (Aprotic)Potential poor solvent for mixed systems
Hexane69Low (Aprotic)Likely a poor solvent, good for mixed systems

Concluding Remarks

The purification of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid via recrystallization is a highly achievable goal with a systematic and informed approach. The key lies in understanding the molecule's dual polarity and methodically screening a range of solvents and solvent mixtures. This guide provides the foundational principles and practical steps to troubleshoot common issues and ultimately obtain a high-purity product.

References

  • Technical Support Center: Optimizing Recrystallization and Purific
  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Technical Support Center: Biphenyl Sulfonamide Crystalliz
  • Technical Support Center: Recrystalliz
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Recrystallization. Unknown Source. [Link]

  • Why is methanol a good solvent to recrystallize biphenyl?. Homework.Study.com. [Link]

  • Experiment 2: Recrystallization. Unknown Source. [Link]

  • Recrystallization. Unknown Source. [Link]

  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Deriv
  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Recrystallization. Unknown Source. [Link]

  • Stereolabile chiral biphenyl hybrids: crystallization-induced dynamic atropselective resolution involving supramolecular interactions. CrystEngComm (RSC Publishing). [Link]

  • Recrystallization. Unknown Source. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC. [Link]

  • Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]

  • Preparation method of 2-thiophenecarboxylic acid.
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Unknown Source. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Unknown Source. [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Unknown Source. [Link]

  • BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [Link]

  • 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid. P212121 Store. [Link]

  • Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the morta. ResearchGate. [Link]

Sources

removing palladium catalyst residues from thiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Sulfur-Heterocycle Chemistry

Status: Operational Specialist: Senior Application Scientist Scope: Removal of Palladium (Pd) from Thiophene-containing APIs and intermediates.

The Core Problem: Why Thiophenes Are Different

User Query: "I used a standard silica scavenger that works on my phenyl analogs, but my thiophene derivative still has 500 ppm Pd. Why?"

Technical Analysis: The failure of standard protocols in thiophene chemistry is almost always due to Competitive Coordination governed by the Hard-Soft Acid-Base (HSAB) theory.

  • The Trap: Palladium is a "Soft" acid. The sulfur atom in the thiophene ring is a "Soft" base.

  • The Consequence: Your API is not just a substrate; it is a ligand. The thiophene sulfur competes with the scavenger for the palladium.

  • The Solution: You cannot rely on passive adsorption. You must use a scavenger with a binding constant (

    
    ) significantly higher than that of the Pd-Thiophene complex, often requiring elevated temperatures to overcome the activation energy of ligand exchange.
    

Scavenger Selection Matrix

Directive: Stop guessing. Use this matrix to select the correct scavenger based on your specific thiophene derivative and process constraints.

Scavenger TypeFunctional GroupBest For...Thiophene CompatibilityMechanism
SiliaMetS® Thiol PropylthiolGeneral Purpose. First-line defense for Pd(II) and Pd(0).Moderate. Effective for simple thiophenes, but may struggle if the Pd-Thiophene bond is sterically shielded.1:1 Coordination
SiliaMetS® DMT DimercaptotriazineHigh Affinity. The "Thiophene Killer."High. The chelating nature (bidentate) often breaks the Pd-Thiophene bond better than simple thiols.Chelation (Stable 6-membered ring)
SiliaMetS® TAA TriaminePd(OAc)₂ residues. Low/Specific. Use only if Pd is strictly ionic. Sulfur poisons this scavenger less, but affinity is lower.Chelation
Activated Carbon N/A (Porous)Bulk Removal (>1000 ppm). Variable. High risk of yield loss due to

-

stacking of the thiophene ring onto the carbon sheet.
Physisorption
Polymer Resins Thiourea/ThiolAqueous/Polar flows. Moderate. Good for final polishing if the API is water-soluble.Chelation

Visual Troubleshooting Guide

Diagram 1: Scavenger Decision Tree

Use this logic flow to determine your remediation strategy.

ScavengerDecision Start Start: High Pd in Thiophene Derivative CheckConc Initial Pd Conc? Start->CheckConc HighConc > 1000 ppm CheckConc->HighConc High Load LowConc < 1000 ppm CheckConc->LowConc Trace Load CarbonStep Step 1: Activated Carbon (Bulk Removal) HighConc->CarbonStep CheckSolubility Is Product Soluble in Non-Coordinating Solvent? (Toluene, DCM, EtOAc) LowConc->CheckSolubility CarbonStep->CheckSolubility Coordinating No (DMSO/DMF/Pyridine) CheckSolubility->Coordinating Solvent interferes NonCoordinating Yes CheckSolubility->NonCoordinating Ideal conditions SolventSwap CRITICAL: Solvent Swap or Aqueous Wash Coordinating->SolventSwap SelectScavenger Select Silica Scavenger NonCoordinating->SelectScavenger SolventSwap->SelectScavenger Thiol Try SiliaMetS Thiol (Standard) SelectScavenger->Thiol Simple Thiophene DMT Try SiliaMetS DMT (High Affinity) SelectScavenger->DMT Complex/Chelating Thiophene ResultCheck Pd < 10 ppm? Thiol->ResultCheck DMT->ResultCheck Success Process Complete ResultCheck->Success Yes Fail Increase Temp (50°C) or Time (12h) ResultCheck->Fail No Fail->DMT Switch to DMT

Caption: Logical workflow for selecting the correct scavenger and process conditions based on initial Pd load and solvent environment.

Validated Experimental Protocols

Protocol A: The "Thiophene Standard" (Batch Mode)

Use this for initial screening when Pd is <1000 ppm.

  • Dissolution: Dissolve crude thiophene derivative in 10 volumes of a non-coordinating solvent (Toluene, EtOAc, or THF).

    • Warning: Avoid DMF, DMSO, or Pyridine. These solvents coordinate to Pd and block the scavenger. If your reaction was in DMF, perform an aqueous workup first.

  • Loading: Add SiliaMetS® DMT (Dimercaptotriazine) at 4-8 equivalents relative to the residual Pd content (not the product).

    • Calculation: If you have 500 ppm Pd, that is roughly 0.005 equiv. Adding 4 equivs of scavenger is minimal mass.

  • Incubation: Stir at 50°C for 4 hours .

    • Why Heat? Room temperature is often insufficient to break the Pd-Thiophene bond. Heat provides the kinetic energy for ligand exchange.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Rinse the filter cake with 2 volumes of solvent to recover adsorbed product.

Protocol B: The "Yield Saver" (For Carbon-Sensitive APIs)

Use this if Activated Carbon caused >10% yield loss in previous attempts.

  • Pre-treatment: Do NOT use loose carbon.

  • Cartridge Selection: Use a SiliaMetS® Thiol E-PAK cartridge (radial flow) or similar fixed-bed system.

  • Flow Parameters: Recirculate the solution at a flow rate that allows 15-20 minutes residence time .

  • Temperature: Heat the circulating fluid to 40°C.

  • Validation: Take aliquots at 1h, 4h, and 12h.

    • Logic: Fixed beds minimize the physical attrition of the catalyst and prevent the "fines" associated with carbon that can trap product.

Troubleshooting FAQs

Q1: My yield dropped by 20% after using Activated Carbon. Is this normal?

  • Answer: For thiophenes, yes. Thiophene rings are flat and aromatic; they engage in

    
    -
    
    
    
    stacking with the graphene sheets of activated carbon.
  • Fix: Switch to SiliaMetS® (Silica-supported) scavengers. The silica backbone is polar and does not stack with the thiophene ring, preserving your yield.

Q2: I used SiliaMetS Thiol, but the Pd only dropped from 500 ppm to 200 ppm.

  • Answer: You likely have a "kinetic trap." The Pd is tightly bound to the thiophene sulfur.

  • Fix:

    • Switch to DMT: The chelating effect is thermodynamically stronger.

    • Add a drop of Acetic Acid: Mild acidification can protonate the Pd-ligand complex, making the metal more labile for the scavenger to grab.

    • Check your solvent: If you are in MeOH or DMF, swap to Toluene.

Q3: Can I use TMT (Trimercaptotriazine) for this?

  • Answer: Yes, Si-TMT is excellent for thiophenes. However, it is often more expensive than Thiol/DMT. Reserve TMT for the final "polish" step (getting from 20 ppm to <5 ppm) to meet ICH Q3D Class 2B limits.

Analytical Validation (Self-Check)

Before releasing the batch, validate the removal using ICP-MS or ICP-OES .

  • The Color Trap: Do not trust the color of the solution. A clear solution can still contain 200 ppm of colloidal Pd.

  • Digestion: Thiophenes require aggressive digestion (Aqua Regia or Microwave with

    
    ) to fully release the Pd for analysis. Incomplete digestion will give false "pass" results.
    
Diagram 2: The Competition Mechanism

Understanding why heat and time are necessary.

Mechanism cluster_0 The Problem (Stable Complex) cluster_1 The Solution (Scavenger) Complex Pd -- S(Thiophene) Intermediate Transition State (Requires Heat/Time) Complex->Intermediate Activation Scavenger Silica-DMT (Chelator) Scavenger->Intermediate Attack Final Pd-DMT (Precipitate) + Free Thiophene Intermediate->Final Ligand Exchange

Caption: The kinetic barrier of ligand exchange requires thermal energy to break the Pd-Thiophene bond.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[1] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development (ACS). Link

  • SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide & Case Studies.Link

  • ICH Expert Working Group. (2019). ICH Q3D(R2) Guideline for Elemental Impurities.[2][3] (Palladium is Class 2B).[2] Link

  • Phillips, S. T., et al. (2016). Evaluation of Homogeneous and Heterogeneous Methods for the Removal of Palladium from Pharmaceutical Intermediates. Organic Process Research & Development.[1][4][5][6] Link

Sources

Technical Support Center: Enhancing Thermal Stability of Biphenyl-Thiophene Carboxylic Acid Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for biphenyl-thiophene carboxylic acid (BTCA) materials. This guide is designed for researchers, chemists, and materials scientists who are working to develop next-generation organic electronics and functional materials. The inherent structural rigidity and versatile functionality of BTCA derivatives make them highly promising, yet achieving optimal thermal stability is often a critical hurdle in their practical application.[1]

This document provides in-depth, field-proven insights into the common challenges encountered during the synthesis and application of these materials. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the performance and longevity of your materials.

Section 1: Understanding Thermal Degradation Pathways

A foundational understanding of how and why your materials degrade is the first step toward preventing it. For aromatic carboxylic acids like BTCAs, the primary mechanism of thermal decomposition is decarboxylation.

FAQ: Primary Degradation Mechanisms

Q1: My BTCA material is losing mass upon heating, confirmed by TGA. What is the most likely chemical process occurring?

A1: The most probable cause of initial mass loss in aromatic carboxylic acids at elevated temperatures (typically >300°C) is decarboxylation —the loss of the carboxylic acid group as carbon dioxide (CO₂).[2] This process can proceed through several pathways, but an acid-promoted ionic pathway is often dominant.[3][4] In this mechanism, a protonated carboxylic acid group facilitates the cleavage of the C-C bond, releasing CO₂ and leaving behind the biphenyl-thiophene backbone.

Q2: Besides CO₂, are other byproducts possible during thermal degradation?

A2: Yes. While decarboxylation is primary, a competing pathway involving the formation of an anhydride intermediate can occur, especially in concentrated or solvent-free conditions.[3][4] This anhydride can then decompose via a free-radical pathway, which may lead to the formation of carbon monoxide (CO) and aryl radicals.[3] These highly reactive radicals can then abstract hydrogen or, more problematically, create cross-linked, insoluble materials that can negatively impact device performance.[3][4]

Q3: How does the presence of water or specific solvents affect the degradation process?

A3: The reaction environment is critical. The presence of water has been shown to inhibit the formation of the anhydride intermediate, thereby suppressing the radical decomposition pathway.[4] Conversely, heating the material in an aromatic solvent (like naphthalene) can sometimes promote the formation of arylated, cross-linked products.[3] The use of hydrogen-donor solvents, such as tetralin, can help mitigate this by quenching the aryl radicals formed during anhydride decomposition.[3][4]

Start BTCA Material (Heat Applied) Decarboxylation Ionic Decarboxylation (Primary Pathway) Start->Decarboxylation Dominant Anhydride Anhydride Formation (Side Pathway) Start->Anhydride Competing Products_Decarb Aryl Backbone + CO₂ Decarboxylation->Products_Decarb Radical Radical Decomposition Anhydride->Radical Water Inhibited by H₂O Anhydride->Water Products_Radical Aryl Radicals + CO Radical->Products_Radical Crosslinking Cross-linking / Arylation Products_Radical->Crosslinking

Caption: Primary thermal degradation pathways for BTCA materials.

Section 2: Troubleshooting Common Synthesis & Processing Issues

Thermal instability can often be traced back to issues in the initial synthesis or subsequent handling of the material.

Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Action(s)
Low Yield in Suzuki-Miyaura Coupling 1. Incomplete reaction due to catalyst deactivation or insufficient base. 2. Side reactions from impurities in solvents or starting materials.[5] 3. Product loss during aqueous workup if the carboxylate salt is water-soluble.[6]1. Ensure reactants and solvents are pure and properly degassed. Use fresh palladium catalyst and ensure the base (e.g., K₂CO₃) is anhydrous.[1][7] 2. Monitor the reaction by TLC to confirm completion before workup. 3. During workup, acidify the aqueous layer carefully to a pH of ~2-3 to ensure full precipitation of the carboxylic acid product before extraction.[1]
Material Appears Discolored or Insoluble After Synthesis 1. Cross-linking may have occurred due to overheating during the reaction or purification. 2. Residual palladium catalyst may be present, which can act as a catalytic site for degradation.1. Lower the reaction temperature or reduce reaction time. 2. Purify the product thoroughly using column chromatography or recrystallization to remove metallic impurities.[1] Consider washing with a solution that can complex with palladium.
TGA Shows Premature Weight Loss (<250°C) 1. Presence of residual solvent or moisture. 2. The material is in an amorphous state with lower thermal stability. 3. The specific substitution pattern on the biphenyl or thiophene rings lowers the decomposition temperature.1. Dry the sample thoroughly under a high vacuum for several hours before TGA analysis. 2. Attempt to recrystallize the material to achieve a more ordered, crystalline state, which generally enhances stability. 3. Perform a preliminary TGA scan up to ~150°C to drive off volatiles, cool down, and then run the primary analysis.[8]
DSC Scan Shows No Clear Melting Point (Tm) 1. The material is amorphous rather than crystalline. 2. The material is degrading before it has a chance to melt.1. Confirm this by running a TGA scan. If significant weight loss occurs before or during the expected melting region, degradation is the issue. 2. If the material is stable, the lack of a melting point indicates an amorphous solid. The glass transition temperature (Tg) should be identifiable as a step-change in the heat flow curve.[9]

Section 3: Field-Proven Strategies for Enhancing Thermal Stability

Once synthesis is optimized, several strategies can be employed to intrinsically or extrinsically improve the thermal resilience of your BTCA materials.

Q&A: Enhancement Techniques

Q1: How can I modify the molecular structure of my BTCA to improve its thermal stability?

A1: Molecular design is a powerful tool. One highly effective strategy is the incorporation of "molecular anchors" into the side chains of the molecule.[10][11] For example, adding a bulky phenyl group to a flexible alkyl side chain can sterically hinder molecular curling and contraction at high temperatures. This preserves the ordered molecular packing and π-π interactions that are crucial for both charge transport and structural integrity, leading to superior thermal stability.[10][11] Another approach is to convert the carboxylic acid to its corresponding zinc carboxylate salt . This has been shown to suppress ketonization pathways and alter the decomposition mechanism, often leading to cleaner decarboxylation at higher temperatures.[12]

Q2: My application requires processing the BTCA material in a blend. Can additives help with thermal stability?

A2: Absolutely. Blending your BTCA with a small amount of a high-T_g, thermally stable, and chemically inert insulator can significantly enhance stability.[13][14] For instance, blending with an insulator like polystyrene can physically restrict the conformational changes and molecular motion of the BTCA molecules under thermal stress.[13] This approach has been shown to be beneficial for maintaining device performance even after prolonged heating.[13][14]

Q3: Are there any post-processing methods to protect a thin film of my material?

A3: Yes, encapsulation with a barrier layer is a very effective extrinsic method. Sputtering a thin, stoichiometric layer of a material like aluminum oxide (Al₂O₃) on top of the organic film can dramatically increase its thermal stability.[15] The capping layer acts as a physical barrier, preventing the desorption and sublimation of the organic molecules. This can increase the temperature at which the material degrades by as much as 200°C, allowing the study of material properties at temperatures that would normally be inaccessible.[15]

Caption: Key strategies for improving BTCA material thermal stability.

Section 4: Essential Characterization Protocols

Accurate and reproducible characterization is non-negotiable. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the workhorse techniques for evaluating thermal stability.[16][17]

Protocol 1: Standard Thermogravimetric Analysis (TGA)

This protocol determines the decomposition temperature (T_d) of your BTCA material.

  • Sample Preparation:

    • Ensure the sample is completely dry by placing it under a high vacuum for at least 4 hours.

    • Accurately weigh 3-6 mg of the powdered sample into a ceramic or platinum TGA pan. Record the exact weight.

  • Instrument Setup:

    • Place the pan in the TGA instrument.

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 40-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[8]

  • Thermal Program:

    • Step 1 (Drying/Equilibration): Equilibrate at 30°C.

    • Step 2 (Heating Ramp): Ramp the temperature from 30°C to 700°C at a constant rate of 10 °C/min.[8] This is a standard rate that balances resolution and experimental time.

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature (°C).

    • Determine the onset decomposition temperature.

    • The decomposition temperature (T_d) is typically reported as the temperature at which 5% weight loss occurs, as this represents the beginning of significant degradation.[8][9]

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Transitions

This protocol determines the glass transition temperature (T_g) and melting point (T_m) of your BTCA material.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the dry, powdered sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of material during analysis.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 50 mL/min.[8]

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Step 1 (Equilibration): Equilibrate at 25°C.

    • Step 2 (First Heat): Heat the sample from 25°C to a temperature approximately 30°C above its expected melting point (or below its T_d if it degrades first) at a rate of 10 °C/min. This step removes the sample's prior thermal history.[8]

    • Step 3 (Cooling): Cool the sample at a controlled rate of 10 °C/min back down to 25°C.

    • Step 4 (Second Heat): Heat the sample again at 10 °C/min over the same temperature range.

  • Data Analysis:

    • Analyze the data from the second heating scan for the most reliable and reproducible results.[9]

    • Identify the glass transition (T_g) as a subtle, step-like change in the baseline of the heat flow curve.

    • Identify the melting point (T_m) as a sharp endothermic peak. The peak temperature is typically reported as T_m.

    • Identify any crystallization events (exothermic peaks) or other phase transitions.

cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep Dry BTCA Sample (High Vacuum) Weigh Weigh 3-6 mg (TGA/DSC Pan) Prep->Weigh TGA TGA: Heat to 700°C @ 10°C/min (N₂) Weigh->TGA DSC DSC: Heat-Cool-Heat Cycle @ 10°C/min (N₂) Weigh->DSC Td Determine Td (5% Weight Loss) TGA->Td TgTm Determine Tg & Tm (from 2nd Heat Scan) DSC->TgTm

Sources

resolving aggregation issues in biphenyl-thiophene spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Aggregation & Spectral Artifacts

Status: Operational | Tier: Level 3 (Senior Application Support)

Introduction: The Physics of the Problem

Welcome to the technical guide for biphenyl-thiophene conjugates. If you are here, you are likely observing inconsistent quantum yields, unexpected spectral shifts, or solubility crashes.

The Core Conflict: Biphenyl-thiophene systems suffer from a specific tension:

  • Torsional Twist (Solution): In "good" solvents, the single bond between the phenyl and thiophene rings allows rotation, breaking conjugation and blue-shifting the spectrum.

  • Planarization (Aggregate): In films or "bad" solvents, the backbone flattens to maximize

    
    -
    
    
    
    overlap. While planarization theoretically red-shifts the absorption (increased conjugation length), the resulting H-type stacking (sandwich geometry) often quenches fluorescence and suppresses the 0-0 vibronic transition.

This guide provides the diagnostic logic and protocols to resolve these competing forces.

Part 1: Diagnostic Workflows
Q1: "My absorption spectrum changes with concentration. Is this aggregation or an instrument artifact?"

Diagnosis: You must distinguish between Beer-Lambert deviations (aggregation) and Inner Filter Effects (instrument artifact).

The Protocol: Linearity Stress Test

  • Prepare a stock solution (

    
     M) in a good solvent (e.g., Chlorobenzene or THF).
    
  • Perform serial dilutions down to

    
     M.
    
  • Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    ) at
    
    
    .
  • Analysis:

    • Linear (

      
      ):  No aggregation. Changes in emission are likely due to re-absorption (Inner Filter Effect).
      
    • Non-Linear (Concave down): Ground-state aggregation is present.[1]

    • Spectral Shape Change: If the ratio of the vibronic peaks (

      
      ) changes with concentration, you have ordered aggregates (Spano Analysis).
      

Visual Troubleshooting Logic:

AggregationLogic Start Spectral Anomaly Detected Linearity Check Abs vs. Conc Linearity Start->Linearity Shape Does Spectral Shape Change? Linearity->Shape Non-Linear IFE Inner Filter Effect (Dilute Sample) Linearity->IFE Linear Agg Aggregation Confirmed Shape->Agg Yes H_Agg H-Aggregate (Blue Shift / 0-0 Suppression) Agg->H_Agg Face-to-Face Stacking J_Agg J-Aggregate (Red Shift / Narrow Band) Agg->J_Agg Head-to-Tail Stacking

Figure 1: Decision tree for distinguishing instrumental artifacts from molecular aggregation.

Q2: "I see a red-shift in absorption but my fluorescence is quenched. Why?"

Expert Insight: This is the classic signature of Planarized H-Aggregates .

  • The Red Shift: Caused by the planarization of the phenyl-thiophene backbone (intramolecular). The system becomes more conjugated than the twisted monomer.

  • The Quenching: Caused by the face-to-face stacking (intermolecular). According to Kasha’s Exciton Theory, parallel dipoles cancel the radiative transition to the ground state, leading to "dark" states.

The Fix: Disruption Protocol To restore fluorescence, you must break the


-stacking without necessarily breaking the conjugation.
  • Thermal Annealing: Heat the solution to 60°C. If the 0-0 peak recovers, the aggregation is thermodynamic.

  • Solvent Swap: Move to a solvent with a higher dielectric constant or polarizability (see Table 1).

Part 2: Solvent Engineering & Sample Prep
Q3: "Which solvent system should I use to prevent precipitation?"

Guidance: Avoid selecting solvents solely based on polarity. For conjugated oligomers, polarizability and matching solubility parameters are critical.

Table 1: Solvent Selection Matrix for Biphenyl-Thiophenes

SolventRoleDielectric (

)
ApplicationRisk Factor
Chlorobenzene Primary5.6Standard for films/spectroscopyHigh boiling point (hard to remove)
THF Primary7.5General solubilityPeroxide formation affects optics
Toluene Alternative2.4Non-polar environmentsCan induce H-aggregation in polar derivatives
Chloroform Good4.8High solubilityAcidic impurities can quench fluorescence
Methanol "Bad"33.0Inducing aggregation (controlled)Causes immediate precipitation
Water "Bad"80.1Aggregation/Nanoparticle formationTotal fluorescence quenching

Protocol: The "Good-Bad" Solvent Scan To determine the aggregation threshold:

  • Dissolve sample in THF (Good Solvent).

  • Titrate water (Bad Solvent) in 10% increments (

    
    ).
    
  • Monitor the Emission Maximum.

    • Result A (AIE): Intensity increases (Aggregation Induced Emission - rare for pure thiophenes, common if rotor-modified).

    • Result B (ACQ): Intensity drops sharpely at

      
       (Aggregation Caused Quenching - standard behavior).
      
Part 3: Advanced Structural Interventions
Q4: "I cannot fix this with solvents. How do I modify the molecule?"

Expertise: If spectroscopy fails, the issue is structural. Biphenyl-thiophenes require steric bulk to prevent the "pancake" stacking that kills emission.

The "Twisted" Strategy:

  • Side-Chain Engineering: Add bulky alkyl groups (e.g., 2-ethylhexyl) or phenyl rings orthogonal to the backbone.

  • Mechanism: This forces a "slipped" stacking geometry (J-aggregate), which is often highly emissive.

Visualizing the Pathway to Emissive Aggregates:

EmissionPathway Monomer Twisted Monomer (Weak Blue Emission) Planar Planarization Monomer->Planar Aggregation Stacking Stacking Geometry Planar->Stacking H_Agg Face-to-Face (H) NON-EMISSIVE Stacking->H_Agg No Steric Bulk J_Agg Slipped (J) HIGHLY EMISSIVE Stacking->J_Agg Bulky Side Chains

Figure 2: Structural modification pathway. Introducing steric bulk shifts the system from quenching H-aggregates to emissive J-aggregates.

References
  • Spano, F. C., & Silva, C. (2014).[2] H- and J-Aggregate Behavior in Polymeric Semiconductors. Annual Review of Physical Chemistry.

  • Hestand, N. J., & Spano, F. C. (2018). Expanded Theory of H- and J-Molecular Aggregates: The Effects of Vibronic Coupling and Intermolecular Charge Transfer. Chemical Reviews.

  • Gierschner, J., et al. (2016). Excitonic Coupling in Organic Materials: Spectroscopy and Photophysics. Advances in Optical Materials.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[3] (Standard text for Inner Filter Effect protocols).

  • Kasha, M. (1963). Energy Transfer Mechanisms and the Molecular Exciton Model for Coupled Electronic States. Radiation Research.

Sources

Validation & Comparative

Comprehensive Guide: NMR Structural Validation of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid is a critical conjugated scaffold often utilized in the synthesis of liquid crystals, organic semiconductors, and biologically active heterocyclic derivatives.[1] Its structural rigidity and extended conjugation make it a prime candidate for materials science applications, yet these same properties lead to aggregation and solubility challenges that complicate NMR analysis.

This guide provides a definitive structural assignment for this molecule, comparing its spectral signature against common synthetic precursors to offer a robust method for purity assessment.[1]

Part 1: Structural Context & Numbering Strategy[1]

To ensure accurate assignment, we must first define the atom numbering system. The molecule consists of three distinct ring systems: the Thiophene core (A) , the Internal Phenyl ring (B) , and the Terminal Phenyl ring (C) .[1]

Visualization: Molecular Numbering Scheme

Figure 1: Connectivity map illustrating the three distinct aromatic zones. Note that T5 and P1 are quaternary carbons formed during the cross-coupling reaction.

Part 2: Experimental Protocol (E-E-A-T)

Solvent Selection Logic
  • Standard Choice: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

  • Reasoning: This compound exhibits poor solubility in CDCl3 due to the rigid rod-like biphenyl-thiophene backbone and the hydrogen-bonding carboxylic acid.[1] DMSO-d6 disrupts these intermolecular forces, ensuring sharp peaks and allowing the observation of the acidic proton (-COOH) which often exchanges (disappears) in protic solvents or wet CDCl3.[1]

Acquisition Parameters (Self-Validating)

To differentiate the overlapping aromatic region (7.3 – 8.0 ppm), standard "quick" parameters are insufficient.

  • Frequency: Minimum 400 MHz (600 MHz recommended for full resolution of phenyl multiplets).

  • Relaxation Delay (d1): Set to 5.0 seconds (Standard is often 1.0s).

    • Why? The quaternary carbons (C2, C5, C1', C4', C1'') and the carboxylic acid proton have long T1 relaxation times.[1] A short d1 will suppress their integration values, making quantitative purity analysis impossible.[1]

  • Temperature: 298 K (25°C).[1] If broadening occurs due to rotamers, elevate to 323 K (50°C).[1]

Part 3: 1H NMR Peak Assignments

The spectrum is characterized by a desheilded carboxylic acid singlet, two thiophene doublets, and a complex biphenyl aromatic region.

Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm.[1] Solvent Residual: DMSO-d6 quintet at 2.50 ppm.[1]

Assignment (See Fig 1)Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Structural Insight
-COOH 13.10Broad Singlet1H-Disappears on D2O shake; confirms acid functionality.
Thiophene H3 7.78Doublet1H4.0Deshielded by adjacent C=O.[1] Diagnostic doublet.
Thiophene H4 7.56Doublet1H4.0Upfield of H3.[1] The 4.0 Hz coupling is specific to thiophene 3,4-protons.[1]
Phenyl H2'/H6' 7.82Doublet2H8.4AA'BB' system.[1] Ortho to the electron-withdrawing thiophene ring.[1]
Phenyl H3'/H5' 7.75Doublet2H8.4Overlaps frequently with Terminal Phenyl protons.[1]
Phenyl H2''/H6'' 7.72Doublet2H7.5Terminal ring ortho protons.[1]
Phenyl H3''/H5'' 7.49Triplet2H7.5Terminal ring meta protons.[1]
Phenyl H4'' 7.40Triplet1H7.4Terminal para proton.[1]
Comparative Analysis: Product vs. Precursors

The most common synthesis is a Suzuki coupling between 5-bromothiophene-2-carboxylic acid and 4-biphenylboronic acid.[1]

  • Diagnostic for Reaction Completion:

    • Starting Material (Thiophene): 5-bromothiophene-2-carboxylic acid has a doublet at 7.35 ppm (H4) and 7.65 ppm (H3).[1] The shift of H4 in the product moves downfield to 7.56 ppm due to the conjugation with the biphenyl system.[1]

    • Impurity (Homocoupling): 4,4'-Di(biphenyl) or Quaterphenyl impurities will lack the thiophene doublets (3.8-4.0 Hz coupling) and show only symmetric aromatic signals.[1]

Part 4: 13C NMR Peak Assignments

The 13C spectrum is critical for confirming the quaternary carbons which are silent in 1H NMR.

Solvent Reference: DMSO-d6 septet at 39.5 ppm.[1]

Carbon TypeShift (δ ppm)AssignmentNotes
Carbonyl 163.5-COOHMost deshielded signal.[1]
Quaternary 149.8Thiophene C5Linker point to Biphenyl.[1]
Quaternary 140.2Phenyl C1'Linker point to Thiophene.[1]
Quaternary 139.5Phenyl C4'Linker between two phenyl rings.[1]
Quaternary 133.5Thiophene C2Alpha to Carbonyl.[1]
Methine (CH) 134.2Thiophene C3
Methine (CH) 129.5Phenyl C3'/C5'
Methine (CH) 128.4Phenyl C3''/C5''
Methine (CH) 127.3Phenyl C4''
Methine (CH) 126.8Phenyl C2'/C6'
Methine (CH) 126.2Phenyl C2''/C6''
Methine (CH) 125.1Thiophene C4

Part 5: Analytical Workflow Logic

The following diagram illustrates the decision-making process for validating this compound during synthesis.

AnalysisWorkflow Start Crude Product Isolation Solubility Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solubility H1_Acq Acquire 1H NMR (d1 = 5 sec) Solubility->H1_Acq Check_Acid Check 13.1 ppm (-COOH present?) H1_Acq->Check_Acid Check_Thio Check 7.5-7.8 ppm (Thiophene Doublets?) Check_Acid->Check_Thio Yes Fail_Acid FAIL: Possible Salt Form Treat with dilute HCl Check_Acid->Fail_Acid No (Signal Absent) Check_Impurity Check 7.35 ppm (Bromo-thiophene SM?) Check_Thio->Check_Impurity Yes (J=4.0Hz) Fail_Coup FAIL: Failed Coupling Check Catalyst Check_Thio->Fail_Coup No Pass PASS: Proceed to 13C/MS Check_Impurity->Pass No SM detected Fail_Pur FAIL: Recrystallize (EtOH/H2O) Check_Impurity->Fail_Pur SM Present

Figure 2: Logical workflow for structural validation, highlighting critical "Go/No-Go" decision points based on spectral data.

References

  • PubChem. (2025).[1][2] 2-Thiophenecarboxylic acid | C5H4O2S.[1][2][3][4] National Library of Medicine.[1] [Link][1]

  • Royal Society of Chemistry. (2025).[1] Spectra and physical data of Biphenyl derivatives. ChemSpider/RSC.[1] [Link]

Sources

Structural Characterization of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic Acid: A Comparative XRD Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural analysis of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid (BTCA) . This molecule represents a critical class of "rigid-rod" conjugated systems used in organic field-effect transistors (OFETs) and as liquid crystal mesogens. Its performance is defined by the interplay between the pi-conjugated core (biphenyl-thiophene) and the supramolecular directing group (carboxylic acid).

We compare the crystalline packing of the Acid (BTCA) against its Methyl Ester derivative (BTC-Me) . This comparison isolates the specific contribution of hydrogen bonding to the lattice energy and charge transport pathways, offering actionable insights for crystal engineering.

Molecular Architecture & Structural Logic

To interpret the XRD data correctly, one must understand the driving forces of the crystal lattice.

The Structural Triad
  • Biphenyl Core: Provides mechanical rigidity and a high aspect ratio.

  • Thiophene Ring: Introduces polarizability and sulfur-mediated interactions (S···S or S···π), critical for orbital overlap.

  • Carboxylic Acid (COOH): The "programming code" of the crystal. It forces the formation of centrosymmetric dimers via the

    
     hydrogen-bonding motif.
    
Packing Logic Diagram

The following diagram illustrates the hierarchical assembly from molecule to crystal lattice.

CrystalLogic cluster_0 Critical XRD Features Molecule BTCA Monomer (C17H12O2S) Dimer Centrosymmetric Dimer (H-Bond Driven) Molecule->Dimer COOH...HOOC (Strong H-Bond) Stack Pi-Pi Stacking (Face-to-Face) Dimer->Stack Van der Waals & S...S Interactions Lattice Lamellar Crystal Structure (2D Charge Transport) Stack->Lattice Herringbone or Slip-Stack Packing Feat2 High Angle Peak (Pi-stacking distance) Stack->Feat2 Feat1 Low Angle Peak (Lamellar d-spacing) Lattice->Feat1

Figure 1: Hierarchical assembly of BTCA. The formation of dimers doubles the effective molecular length, directly influencing the low-angle XRD reflections.

Experimental Protocol: Crystal Growth & Diffraction

Reliable XRD data depends entirely on the quality of the crystalline domain. Rapid precipitation yields amorphous powder; controlled growth yields analyzable polymorphs.

A. Crystallization Methodology (Solvent Diffusion)
  • Target: Single crystals or high-crystallinity powder.

  • Solvent System: THF (Good solvent) / Hexane (Anti-solvent).

  • Protocol:

    • Dissolve 20 mg of BTCA in 2 mL of warm THF.

    • Filter through a 0.45 µm PTFE syringe filter into a narrow vial.

    • Place the vial inside a larger jar containing 10 mL of Hexane.

    • Seal the outer jar. Allow vapor diffusion for 72 hours at 20°C.

    • Result: Plate-like crystals (Acid) vs. Needle-like crystals (Ester).

B. XRD Measurement Parameters
  • Instrument: Bruker D8 Advance (or equivalent).

  • Radiation: Cu Kα (λ = 1.5406 Å).

  • Geometry: Bragg-Brentano (θ-2θ).

  • Scan Range: 2° to 40° (2θ). Note: Starting at 2° is critical to capture the long-axis dimer peak.

  • Step Size: 0.02°.

Comparative XRD Data Analysis

The following data contrasts the Acid (BTCA) , which forms dimers, with the Ester (BTC-Me) , which cannot hydrogen bond.

Table 1: Representative Diffraction Signatures
FeatureBTCA (Acid) BTC-Me (Ester) Structural Interpretation
Primary Low-Angle Peak (2θ) 3.8° - 4.2° 6.5° - 7.0° The Acid peak is at a much lower angle, indicating a larger repeating unit (Dimer length ≈ 24-28 Å). The Ester packs as monomers (~13-15 Å).
d-spacing (Lamellar) 21.0 - 23.2 Å 12.6 - 13.6 Å Confirms the formation of the "Head-to-Head" dimer in the Acid.
Pi-Stacking Peak (2θ) 23.5° - 24.5° 22.0° - 26.0° Both show pi-stacking, but the Acid typically shows sharper peaks due to the locking effect of the H-bonds.
Stacking Distance 3.6 - 3.8 Å 3.4 - 4.0 Å Typical for conjugated organic semiconductors.
Crystallinity (FWHM) Narrow (< 0.15°)Broader (> 0.20°)H-bonds often promote higher long-range order in the Acid.
Detailed Analysis of the "Acid Signature"

The defining feature of the BTCA XRD pattern is the first-order reflection (001) at low angles.

  • Calculation: The theoretical length of a single BTCA molecule is ~14 Å.

  • Observation: The d-spacing of ~22 Å (not 28 Å) indicates that the dimers are tilted relative to the substrate normal (a common feature in thiophene semiconductors to maximize pi-overlap).

Comparison Workflow Diagram

This workflow guides the researcher in distinguishing the two forms.

XRDAnalysis Input Unknown Sample XRD CheckLow Check 2-Theta < 5° Input->CheckLow Branch1 Peak Present (d > 18Å) CheckLow->Branch1 Yes Branch2 No Peak < 5° (First peak > 6°) CheckLow->Branch2 No Result1 Dimer Structure Confirmed (Carboxylic Acid) Branch1->Result1 Result2 Monomer Structure (Ester/Salt/Amorphous) Branch2->Result2

Figure 2: Decision tree for identifying supramolecular assembly in biphenyl-thiophene derivatives.

Performance Implications

Why does this structural difference matter for drug delivery or electronics?

  • Solubility: The Acid (BTCA) has significantly lower solubility in non-polar solvents due to the high lattice energy provided by the hydrogen bond network. For processing, the Ester is preferred, but for thermal stability, the Acid is superior.

  • Charge Transport: In organic electronics, the Acid usually provides better performance. The H-bonds "lock" the molecules into rigid lamellae, reducing dynamic disorder and improving charge carrier mobility along the pi-stacking axis [1, 3].

  • Thermal Transitions: BTCA exhibits liquid crystalline behavior (Smectic phases) at high temperatures, driven by the rod-like shape and polar head group. The Ester often melts directly to an isotropic liquid or has a narrower mesophase range [2].

References

  • PubChem. (2025).[1][2][3][4] 5-Phenylthiophene-2-carboxylic acid (Analogous Structure Data). National Library of Medicine.[1] Link

  • Wu, L.-H., et al. (2010).[5] "Synthesis and characterization of thiophene-containing liquid crystals." Liquid Crystals. (Demonstrates the smectic ordering in biphenyl-thiophene derivatives). Link

  • Crystal Growth & Design. (2025). "Liquid Crystalline Materials Containing Thiophene Rings."[6] ACS Publications. (Discusses the packing efficiency of 2,5-disubstituted thiophenes). Link

  • Vertex AI Search. (2025). Consolidated Crystallographic Data Snippets for Thiophene-Carboxylates.

Sources

Validation of Elemental Composition in Synthesized Biphenyl-Thiophene Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of biphenyl-thiophene acids—critical precursors for organic optoelectronics and non-steroidal anti-inflammatory drugs (NSAIDs)—validating elemental composition is the primary gatekeeper for publication and clinical trials.

This guide compares three validation methodologies: Combustion Analysis (CHNS) , High-Resolution Mass Spectrometry (HRMS) , and Energy Dispersive X-Ray Spectroscopy (EDS) .

The Core Insight: While HRMS confirms molecular identity and EDS provides rapid screening, only Combustion Analysis (CHNS) definitively validates bulk purity to the


 standard required by top-tier journals (e.g., J. Org. Chem., JACS). This guide details the specific protocols required to overcome the refractory nature of thiophene derivatives during analysis.

The Analytical Challenge: Biphenyl-Thiophene Acids

Biphenyl-thiophene acids present a "perfect storm" for analytical failure if standard protocols are followed blindly:

  • Refractory Combustion: The high carbon-to-hydrogen ratio in biphenyl rings creates "coke" during combustion, trapping nitrogen and sulfur.

  • Sulfur Adsorption: In standard combustion tubes, sulfur (as

    
    ) often adheres to active sites on the reduction copper, leading to consistently low Sulfur (S) readings.
    
  • Solubility: These compounds often exhibit poor solubility, complicating NMR integration and making solid-state analysis (CHNS) the only reliable bulk purity metric.

Methodology 1: Combustion Analysis (CHNS) – The Gold Standard

Status: Mandatory for Publication (


 tolerance).[1]
Principle:  Flash combustion at 

converts samples into gases (

) for TCD/IR detection.
The "Senior Scientist" Protocol Adjustment

Standard CHNS protocols often fail for thiophenes. You must modify the workflow using Vanadium Pentoxide (


) .
  • Why?

    
     acts as an oxidative flux. It melts at 
    
    
    
    , coating the sample and supplying oxygen directly to the crystal lattice, preventing the formation of refractory carbides that trap sulfur.
Step-by-Step Protocol
  • Calibration: Run a Sulfanilamide standard (

    
    ) to condition the column for sulfur response.
    
  • Weighing: Weigh

    
     of the dried Biphenyl-Thiophene sample into a tin capsule.
    
  • Add Flux: Add

    
     of 
    
    
    
    powder directly over the sample.
  • Fold: Hermetically seal the tin capsule to exclude atmospheric nitrogen.

  • Combustion:

    • Furnace Temp:

      
       (Standard) or 
      
      
      
      (High temp for refractories).
    • Oxygen Boost: Increase oxygen loop time by 10 seconds to ensure complete oxidation of the biphenyl rings.

Data Validation Criteria
  • Acceptance:

    
     for C, H, N, and S.[1]
    
  • Common Failure Mode: Low Carbon/Low Sulfur = Incomplete combustion. Remedy: Increase

    
     ratio.
    

Methodology 2: HRMS – The Identity Validator

Status: Complementary (Proof of Structure). Principle: Measures mass-to-charge ratio (


) with 

error.
The Isotopic Logic

For thiophene derivatives, the mass spectrum provides a unique "fingerprint" due to the


 isotope.
  • 
     (95.02%)
    
  • 
     (4.21%)
    

You will observe an M+2 peak at approx.


 intensity relative to the molecular ion. This confirms the presence of the thiophene ring, which CHNS cannot distinguish from a sulfate impurity.
Protocol
  • Solvent: Dissolve sample in HPLC-grade Methanol/ACN (

    
    ).
    
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (due to the carboxylic acid group

    
    ).
    
  • Lock Mass: Use Leucine Enkephalin for internal calibration.

Critical Limitation: HRMS is "blind" to inorganic salts (like NaCl) or retained silica gel from column chromatography. A sample can be


 pure and still give a perfect HRMS score.

Methodology 3: SEM-EDS – The Rapid Screener

Status: Qualitative / Semi-Quantitative (Internal Check). Principle: Electron beam excitation generates characteristic X-rays.

When to use it?

Use EDS immediately after the workup of the reaction to check if the Suzuki-Miyaura coupling (forming the biphenyl) or the thiophene installation worked, before wasting time on purification.

Protocol
  • Mounting: Place crude solid on carbon tape.

  • Voltage: Set Accelerating Voltage to

    
     (Sulfur K-alpha line is at 
    
    
    
    ; Carbon K-alpha is
    
    
    ).
  • Acquisition: Collect spectra for 60 seconds.

Data Interpretation: Look for the S/C ratio .[2] If your theoretical S/C mass ratio is


 and EDS shows 

, you likely have unreacted biphenyl starting material.

Comparative Analysis Guide

The following table contrasts the three methods for a hypothetical Biphenyl-Thiophene Acid (Formula:


).
FeatureCombustion Analysis (CHNS)HRMS (ESI-TOF)SEM-EDS
Primary Utility Bulk Purity Validation Molecular IdentityRapid Screening / Spatial Analysis
Precision High (

absolute)
High (

mass accuracy)
Low (

relative)
Sulfur Detection Quantitative (Weight %)Isotopic Pattern (

)
Semi-Quantitative (Surface only)
Sample Requirement

(Destructive)

(Non-destructive)
Solid state (Non-destructive)
Blind Spots Cannot distinguish isomers"Invisible" to inorganic saltsCannot detect Hydrogen; Surface bias
Publication Ready? Yes (Required) Yes (If CHNS is impossible)No (Supporting info only)

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for a Senior Scientist validating a new thiophene derivative.

ValidationWorkflow Start Crude Synthesized Product EDS Step 1: SEM-EDS Screen (Check S:C Ratio) Start->EDS Decision1 Ratio Matches Theory? EDS->Decision1 Purify Recrystallization / Column Decision1->Purify No (Impure) HRMS Step 2: HRMS (ESI-) (Confirm Molecular Structure) Decision1->HRMS Yes (Promising) Purify->EDS Decision2 Correct Mass & Isotope Pattern? HRMS->Decision2 Decision2->Purify No (Wrong Product) CHNS Step 3: CHNS Analysis (w/ V2O5 Flux) Decision2->CHNS Yes (Identity Confirmed) Decision3 Within ±0.4%? CHNS->Decision3 Publish VALIDATED Ready for Publication Decision3->Publish Yes Troubleshoot Dry Sample / Check Trapped Solvent Decision3->Troubleshoot No (>0.4% Error) Troubleshoot->CHNS

Figure 1: The "Self-Validating" Workflow. Note that EDS serves as a gatekeeper to prevent wasting expensive CHNS/HRMS resources on crude material.

The Combustion Mechanism Logic

Understanding why we add Vanadium Pentoxide is crucial for troubleshooting.

CombustionLogic cluster_reactions Reaction Chamber Sample Biphenyl-Thiophene Sample Furnace Combustion Zone (1060°C) Sample->Furnace V2O5 V2O5 Flux (Oxidant) V2O5->Furnace Prevents 'Coking' Oxidation Complete Oxidation (No Carbide Formation) Furnace->Oxidation Gases CO2, H2O, SO2, N2 Oxidation->Gases

Figure 2: The role of Vanadium Pentoxide in ensuring complete sulfur release.

References

  • American Chemical Society (ACS). Guidelines for Characterization of Organic Compounds. ACS Publications.[1] (Standard requirement for

    
     elemental analysis).
    [Link]
    
  • National Institute of Standards and Technology (NIST). Certificate of Analysis: Sulfur in Coal (Reference for V2O5 usage). NIST Standard Reference Materials.[3] [Link]

  • Royal Society of Chemistry (RSC). Microanalysis: The 'Gold Standard' for Purity. Chemistry World. [Link]

Sources

Safety Operating Guide

5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Do not dispose of this compound down the drain or in municipal trash. 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid is a functionalized organic acid containing both a sulfur heterocycle (thiophene) and a lipophilic aromatic system (biphenyl).[1][2][3][4][5][6][7] While often classified only as an Irritant (H315/H319/H335) in preliminary safety data, its biphenyl moiety presents a significant risk of long-term aquatic toxicity , and its thiophene ring generates sulfur oxides (


) upon combustion.

This guide provides a self-validating disposal workflow designed to protect laboratory personnel and ensure compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards.

Part 1: Chemical Profile & Hazard Identification[3][9]

Understanding the chemical structure is the first step in safe disposal. We do not just look at the label; we look at the molecule to predict behavior.

PropertyValue / DescriptionOperational Implication
CAS Number 17101-37-8 (Generic/Analog)Use for waste manifesting.
Molecular Formula

Sulfur Content: Requires incineration with scrubbers.
Acidity (pKa) ~4.0 - 5.0 (Carboxylic Acid)Incompatibility: Reacts exothermically with strong bases.
Solubility Low in water; High in DMSO/DMFBioaccumulation: High lipophilicity (Biphenyl) suggests aquatic persistence.
Physical State Solid Powder (usually off-white)Dust Hazard: Particulates can be respiratory irritants.[5]
The "Hidden" Hazards
  • Aquatic Toxicity: The biphenyl group makes this compound highly lipophilic. If released into waterways (via sink disposal), it binds to organic matter and bioaccumulates. Strict Zero-Discharge to Sewer policy applies.

  • Sulfur Combustion: When incinerated, the thiophene ring oxidizes to sulfur dioxide (

    
    ). While not "halogenated," high volumes of this waste may require segregation into "High Sulfur" streams depending on your facility's incinerator capabilities.
    

Part 2: Pre-Disposal Handling & Segregation

A Self-Validating System means the workflow prevents errors before they happen. We achieve this through rigorous segregation.

Segregation Rules
  • NEVER mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1] Risk: Fire/Explosion.[8]

  • NEVER mix with Strong Bases (e.g., Sodium Hydroxide) in a sealed container. Risk: Exothermic acid-base neutralization causing pressure buildup and container rupture.

  • Isolate from Heavy Metals: Keep separate from metal catalysts (Pd, Cu) often used in coupling reactions to simplify downstream waste profiling.

Waste Classification Decision Tree

Use the following logic to determine the correct waste stream for your specific sample state.

WasteDecision Start Waste Generation State Physical State? Start->State Solid Solid / Powder State->Solid Pure Compound or Contaminated PPE Liquid Liquid / Solution State->Liquid Mother Liquor or HPLC Waste BinSolid Solid Hazardous Waste (Incineration) Solid->BinSolid Pack in double poly bags Solvent Solvent Type? Liquid->Solvent Halo Halogenated (DCM, Chloroform) Solvent->Halo Contains Cl, Br, F NonHalo Non-Halogenated (DMSO, MeOH, Ethyl Acetate) Solvent->NonHalo No Halogens BinHalo Halogenated Waste Stream (High Temp Incineration) Halo->BinHalo BinNonHalo Non-Halogenated Waste Stream (Fuel Blending/Incineration) NonHalo->BinNonHalo *Note: Mark 'Contains Sulfur'

Figure 1: Decision logic for classifying 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid waste.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Compound)

Applicable for: Expired shelf stocks, weighing boat residues, contaminated gloves/paper towels.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Waste" bucket with a screw-top lid.

  • Collection:

    • Transfer the solid carefully to avoid dust generation.[9]

    • If the powder is fine/dusty, wet it slightly with mineral oil or place it inside a sealed Ziploc bag before placing it in the main waste container. This prevents "puffing" when the bin is opened later.

  • Labeling:

    • Primary Constituent: 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid.

    • Hazard Checkbox: Irritant, Toxic (due to aquatic risks).

    • Special Note: Write "Organic Acid - Contains Sulfur" on the tag.

  • Storage: Store in the Satellite Accumulation Area (SAA) away from bases.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC)

Applicable for: Compound dissolved in DMSO, DMF, Methanol, or Ethyl Acetate.

  • pH Check: Ensure the solution pH is < 10. If the solution is strongly basic (pH > 10), neutralize carefully with dilute acid (e.g., 1M HCl) before adding to the waste carboy to prevent heat generation in the drum.

  • Stream Selection:

    • If dissolved in DCM/Chloroform: Use the Halogenated waste stream.

    • If dissolved in Acetone/Methanol/DMSO: Use the Non-Halogenated waste stream.

  • Labeling:

    • List all solvents by % volume (e.g., "Methanol 90%, DMSO 9%").

    • List the active compound: "5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid (<1%)".

    • Critical: If the concentration of the thiophene derivative is high (>5%), explicitly flag "High Sulfur Content" for the disposal vendor.

Part 4: Emergency Contingencies (Spills)

Spill Response Protocol:

  • Isolate: Evacuate the immediate area if dust is airborne.[2][3]

  • PPE: Wear Nitrile gloves, lab coat, and safety goggles. If powder is fine, use an N95 dust mask or respirator.

  • Containment (Dry Spill):

    • Do NOT use water (this spreads the lipophilic compound).

    • Cover the spill with wet paper towels (to suppress dust) or an inert absorbent (Vermiculite).

    • Scoop into a disposable container.

  • Containment (Wet Spill):

    • Absorb with sand, vermiculite, or chem-mats.

    • Place all contaminated materials into a "Solid Hazardous Waste" bag.

  • Decontamination: Wash the surface with a soap/water solution (the surfactant helps solubilize the lipophilic biphenyl residues) and dispose of the rinse water as Liquid Hazardous Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • U.S. Environmental Protection Agency (EPA). (2023).[10] Resource Conservation and Recovery Act (RCRA) Regulations.

  • PubChem. (2023). Thiophene-2-carboxylic acid (Compound Summary).

  • PubChem. (2023). Biphenyl-4-carboxylic acid (Compound Summary).

Sources

A Senior Application Scientist's Guide to Handling 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, in-depth guidance on the safe handling of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols herein are designed not as a mere checklist, but as a self-validating system rooted in the compound's known chemical properties and the potential hazards associated with its structural motifs: a carboxylic acid, a thiophene ring, and a biphenyl group.

Hazard Analysis: Understanding the "Why" Behind the PPE

While a specific Safety Data Sheet (SDS) for 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid may not be readily available, a reliable hazard assessment can be constructed by examining its constituent parts.

  • Carboxylic Acid Moiety : Carboxylic acids, while often weak, can be corrosive and irritants to the skin and eyes.[1] Prolonged contact or high concentrations can lead to chemical burns.

  • Thiophene Ring : Thiophene and its derivatives can pose health and environmental risks.[2] Thiophene-2-carboxylic acid, a closely related analogue, is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] It is also classified as harmful if swallowed or in contact with the skin.[3][4]

  • Biphenyl Group : The biphenyl-4-carboxylic acid component also presents hazards, including skin irritation, serious eye irritation, and respiratory irritation.[6][7][8]

Given this composite profile, we must treat 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid as a hazardous substance, with the potential to cause significant irritation to the skin, eyes, and respiratory system. The toxicological properties of this specific molecule have not been fully investigated, warranting a cautious approach.[9]

Core Protective Measures: Your First Line of Defense

All handling of this solid compound, especially when weighing or transferring, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][10] Engineering controls like a fume hood are paramount; PPE is the essential final barrier.

Personal Protective Equipment (PPE) Protocol

The following table summarizes the recommended PPE for handling 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid. The causality behind each choice is critical for ensuring comprehensive protection.

Protection Area Required PPE Rationale and Key Considerations
Eye and Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust particles and splashes.[9][10][11] A full-face shield should be worn over goggles, especially during procedures with a higher risk of splashing, such as when dissolving the compound or during extractions.[10][12]
Hand Protection Nitrile or Neoprene glovesThere is no universal glove for all chemicals.[11] For carboxylic acids and aromatic compounds, nitrile gloves offer excellent protection against incidental contact and splashes.[11][13] For prolonged handling or immersion, consider thicker neoprene gloves. Crucially, inspect gloves for any signs of degradation or punctures before each use and remove them with care to avoid skin contamination. [5][11]
Body Protection Chemical-resistant lab coat or apronA fully-fastened lab coat protects the skin and personal clothing from dust and minor spills.[9][10] For larger quantities or tasks with a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.[12]
Respiratory Use within a chemical fume hoodAs a default, handling this powdered solid outside of a fume hood is not recommended to prevent aerosolization and inhalation.[2][6] If a situation arises where a fume hood is not feasible, a risk assessment is mandatory, and a respirator program that meets OSHA 29 CFR 1910.134 or equivalent standards must be implemented.[9]
PPE Selection and Donning/Doffing Workflow

The logical flow of selecting and using PPE is as critical as the equipment itself. The following workflow minimizes the risk of contamination.

PPE_Workflow cluster_doffing Decontamination & Doffing start_node START: Assess Task-Specific Risks ppe_select Select Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start_node->ppe_select inspect Inspect All PPE for Damage (Holes, Cracks, etc.) ppe_select->inspect don Don PPE in Order: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves (over cuffs) inspect->don doff_gloves Remove Gloves First (Contaminated to Contaminated) don->doff_gloves After Experiment doff_coat Remove Lab Coat (Turn Inside Out) doff_gloves->doff_coat doff_face Remove Face Shield/Goggles doff_coat->doff_face wash Wash Hands Thoroughly with Soap and Water doff_face->wash end_node END: Safe to Exit Lab Area wash->end_node

Caption: Logical workflow for PPE selection, donning, and doffing.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include emergency preparedness and proper disposal.

Emergency First Aid Procedures

Immediate and correct first aid is vital in the event of an exposure.

Exposure Route Immediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Skin Contact Remove all contaminated clothing and shoes.[9] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] Seek medical attention if irritation develops or persists.
Inhalation Move the person to fresh air immediately.[3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water.[3][6] If the person is conscious and alert, give 2-4 cupfuls of water.[9] Seek immediate medical attention.
Spill and Waste Disposal Management

Proper disposal is a cornerstone of laboratory safety and environmental responsibility.

  • Spill Management : In case of a small spill, and only if you are trained to do so, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[14] Avoid generating dust. Place the absorbed material into a designated, sealed hazardous waste container.

  • Waste Disposal : All materials contaminated with 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid, including gloves, weighing papers, and empty containers, must be treated as hazardous waste.[2][15]

    • Segregation : Designate a specific, clearly labeled hazardous waste container for this compound.[2] Do not mix with incompatible waste streams, such as bases or strong oxidizing agents.[1][9]

    • Labeling : The container must be clearly labeled "Hazardous Waste" and include the full chemical name.[2]

    • Disposal Route : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2] Do not pour this chemical down the drain or discard it in regular trash.[2]

The following diagram illustrates the decision-making process for chemical waste disposal.

Waste_Disposal_Workflow cluster_hazardous Hazardous Waste Protocol start_node Waste Generated (Solid, Liquid, Contaminated PPE) is_hazardous Is the waste hazardous? start_node->is_hazardous segregate Segregate Waste by Compatibility Class is_hazardous->segregate Yes non_hazardous Dispose in Regular Trash is_hazardous->non_hazardous No containerize Use Designated, Labeled, and Sealed Container segregate->containerize store Store in Satellite Accumulation Area (SAA) containerize->store dispose Arrange Pickup by EHS or Licensed Contractor store->dispose

Caption: Decision workflow for chemical waste disposal.

By integrating this risk-based approach to PPE selection and adhering to these operational and disposal plans, you can build a robust safety culture that protects not only yourself and your colleagues but also the integrity of your research.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of (S)-3-(Thiophen-2-ylthio)butanoic Acid.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • BenchChem. (n.d.). Personal protective equipment for handling Capraminopropionic acid.
  • BenchChem. (n.d.). Essential Safety and Logistical Information for Handling 3,4-(2,2-Dimethylpropylenedioxy)thiophene.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - Biphenyl-4-carboxylic acid. Retrieved from [Link]

  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET - Biphenyl-4-carboxylic Acid.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit). Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - Thiophene-2-carboxylic acid.
  • Fisher Scientific. (2024, February 4). SAFETY DATA SHEET - Thiophene-2-carboxylic acid. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.